(Trp6)-LHRH
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H82N18O13.C2HF3O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;3-2(4,5)1(6)7/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNZXCLOURPVAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H83F3N18O15 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1425.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of (Trp6)-LHRH in Pituitary Gonadotrophs: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the intricate molecular mechanisms through which (Trp6)-LHRH, a potent synthetic agonist of Luteinizing Hormone-Releasing Hormone (LHRH), exerts its effects on pituitary gonadotroph cells. This document provides a comprehensive overview of the signaling cascades, quantitative parameters of interaction, and detailed experimental protocols relevant to the study of this class of compounds.
Introduction: this compound and its Significance
This compound, and other LHRH agonists, are critical tools in both reproductive medicine and oncology. Their clinical utility stems from their ability to initially stimulate and subsequently desensitize the pituitary gonadotrophs, leading to a down-regulation of the reproductive axis. Understanding the precise mechanism of action at the cellular level is paramount for the development of novel therapeutic strategies and for refining existing clinical protocols. This guide focuses on the core molecular events that follow the binding of this compound to its cognate receptor on pituitary cells.
Receptor Binding and Initial Signal Transduction
The action of this compound is initiated by its binding to the Gonadotropin-Releasing Hormone Receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) superfamily, on the surface of pituitary gonadotrophs. The substitution of a tryptophan residue at position 6 enhances the binding affinity and reduces degradation of the peptide compared to native LHRH.
Quantitative Binding and Potency Data
The interaction of this compound and other GnRH analogs with the GnRHR has been quantified in various studies. The following tables summarize key quantitative data, providing a comparative overview of binding affinities and functional potencies.
| Compound | Cell Type | Binding Affinity (Kd) | Reference |
| GnRH Analog | αT3-1 cells | 0.50 nM | [1] |
| [125I,D-Trp6]LHRH | HEC-1A endometrial cancer cells | 5.7 x 10-9 mol/L | [2] |
| GnRH | Rat anterior pituitary | 0.20 nM | [1] |
| GnRH Analog | Normal mouse anterior pituitary | 0.51 nM | [1] |
| Experimental Condition | Agonist Concentration | Observed Effect | Cell Type | Reference |
| Constant Infusion | 0.5 ng/min [D-Trp6]LHRH | Initial stimulation followed by a decrease in LH secretion | Perifused rat pituitary cells | [3] |
| Pulsatile Secretion Study | 0.001, 0.01, 0.1, and 1 nM D-Trp6-LHRH | Varied LH and PRL secretion, with desensitization at higher frequencies | Isolated rat pituitary cells | [4] |
| α-subunit mRNA induction | 0.1 nM LHRH | Maximal induction | Rat anterior pituitary cells in culture | [5] |
| MAPK Activation | 100 nM GnRH | 4- to 5-fold maximal activation | αT3-1 cells | [6] |
Intracellular Signaling Cascades
Upon agonist binding, the GnRHR undergoes a conformational change that activates the heterotrimeric G-protein Gq/11. This initiates a well-defined signaling cascade that ultimately leads to the synthesis and release of gonadotropins.
Figure 1. Primary signaling pathway of this compound in pituitary gonadotrophs.
Phosphoinositide Hydrolysis and Second Messenger Generation
Activation of PLC by Gq/11 leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Calcium Mobilization
IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This initial, rapid increase in intracellular calcium is followed by a sustained phase of elevated calcium levels, which is maintained by the influx of extracellular calcium through voltage-gated calcium channels.
Protein Kinase C Activation
DAG, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC phosphorylates a variety of downstream target proteins, playing a crucial role in both the synthesis and secretion of gonadotropins.
Downstream Effects on Gonadotropin Synthesis and Secretion
The culmination of the this compound-initiated signaling cascade is the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
Gene Expression
The activation of PKC and the increase in intracellular calcium lead to the activation of several transcription factors. These factors then bind to the promoter regions of the common α-subunit and the specific LHβ and FSHβ subunit genes, increasing their transcription. Studies have shown that prolonged exposure to an LHRH agonist can lead to a 2- to 3-fold increase in α-subunit mRNA content, while LHβ mRNA levels may remain unchanged.[5]
Exocytosis of Gonadotropins
The rise in intracellular calcium is a primary trigger for the exocytosis of pre-synthesized LH and FSH stored in secretory granules. The fusion of these granules with the plasma membrane releases the gonadotropins into the bloodstream.
Desensitization and Receptor Downregulation
A hallmark of LHRH agonist action is the desensitization of the gonadotroph response following prolonged or continuous stimulation. This phenomenon is central to their therapeutic applications.
Figure 2. Workflow of gonadotroph desensitization by this compound.
Mechanisms contributing to desensitization include:
-
Receptor Phosphorylation: Agonist-occupied GnRHRs are phosphorylated by G-protein-coupled receptor kinases (GRKs).
-
β-Arrestin Binding: Phosphorylated receptors recruit β-arrestins, which sterically hinder the interaction with Gq/11, effectively uncoupling the receptor from its signaling pathway.
-
Receptor Internalization: The receptor-arrestin complex is targeted for internalization via clathrin-coated pits.
-
Downregulation: Internalized receptors can be targeted for degradation, leading to a decrease in the total number of receptors on the cell surface.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound to GnRH receptors on pituitary cells.
Protocol:
-
Cell Preparation: Pituitary cells (e.g., primary cultures or αT3-1 cells) are harvested and washed with a suitable buffer. Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand: A radiolabeled GnRH analog, such as [125I]-(Trp6)-LHRH, is used as the ligand.
-
Binding Reaction: A fixed amount of membrane protein is incubated with increasing concentrations of the radioligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled this compound.
-
Incubation: The reaction is incubated to equilibrium (e.g., 60-90 minutes at 4°C).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard analysis or non-linear regression is used to determine Kd and Bmax.
Intracellular Calcium Imaging
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound stimulation.
Protocol:
-
Cell Preparation: Pituitary cells are plated on glass-bottom dishes and allowed to adhere.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Washing: Excess dye is washed away with a physiological saline solution.
-
Imaging: The dish is mounted on the stage of a fluorescence microscope equipped with a camera and appropriate filter sets.
-
Stimulation: A baseline fluorescence is recorded, after which this compound is added to the dish.
-
Data Acquisition: Fluorescence intensity is recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate [Ca2+]i.
-
Data Analysis: Changes in fluorescence intensity or calculated [Ca2+]i are plotted over time to visualize the calcium response.
Protein Kinase C (PKC) Activity Assay
Objective: To measure the activation of PKC in pituitary cells following stimulation with this compound.
Protocol:
-
Cell Treatment: Pituitary cells are treated with this compound for various time points.
-
Cell Lysis: Cells are lysed, and the cytosolic and membrane fractions are separated by centrifugation.
-
PKC Immunoprecipitation: PKC is immunoprecipitated from the cell lysates using a specific antibody.
-
Kinase Assay: The immunoprecipitated PKC is incubated with a specific PKC substrate (e.g., a synthetic peptide) and [γ-32P]ATP.
-
Separation and Quantification: The phosphorylated substrate is separated by SDS-PAGE or captured on a phosphocellulose paper, and the incorporated radioactivity is quantified by autoradiography or scintillation counting.
-
Data Analysis: PKC activity is expressed as the amount of phosphate incorporated into the substrate per unit of time and protein.
Measurement of LHβ and FSHβ Gene Expression
Objective: To quantify the changes in the mRNA levels of the gonadotropin β-subunits in response to this compound.
Protocol:
-
Cell Treatment: Pituitary cells are treated with this compound for different durations.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using reverse transcriptase.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for LHβ, FSHβ, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: The relative expression of LHβ and FSHβ mRNA is calculated using the ΔΔCt method, comparing the expression in treated cells to that in untreated controls.
Conclusion
The mechanism of action of this compound in pituitary cells is a complex and tightly regulated process, initiated by high-affinity receptor binding and culminating in the synthesis and secretion of gonadotropins. The initial stimulatory phase is followed by a profound desensitization, which is the basis for the therapeutic use of LHRH agonists. A thorough understanding of these molecular events, supported by quantitative data and robust experimental protocols, is essential for the continued development and optimization of treatments targeting the hypothalamic-pituitary-gonadal axis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of [D-Trp6]LHRH infusion on prolactin secretion by perifused rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pulse frequency and amplitude of D-Trp6-luteinizing hormone-releasing hormone on the pulsatile secretion of prolactin and LH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of luteinizing hormone releasing hormone (LHRH) and [D-Trp6, des-Gly-NH2(10)]LHRH ethylamide on alpha-subunit and LH beta messenger ribonucleic acid levels in rat anterior pituitary cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Structure of (Trp6)-LHRH and its Relation to GnRH Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (Trp6)-LHRH, focusing on its molecular structure, its interaction with the Gonadotropin-Releasing Hormone (GnRH) receptor, and the subsequent signaling pathways. This document consolidates quantitative binding data, detailed experimental methodologies, and visual representations of the involved molecular processes to serve as a vital resource for researchers in reproductive endocrinology and drug development.
Introduction to this compound and the GnRH Receptor
Gonadotropin-releasing hormone (GnRH), a decapeptide synthesized and secreted from the hypothalamus, is a key regulator of the reproductive system. It exerts its effects by binding to the GnRH receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) superfamily, located on pituitary gonadotrope cells. This interaction triggers the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal function.
This compound is a potent synthetic analog of GnRH. The critical modification in this analog is the substitution of the glycine at position 6 with a D-tryptophan residue. This single amino acid change significantly enhances the peptide's biological activity, primarily by increasing its binding affinity for the GnRH receptor and conferring resistance to enzymatic degradation. Understanding the structural basis for this enhanced activity is crucial for the rational design of novel GnRH-based therapeutics for various hormone-dependent diseases, including prostate cancer, breast cancer, and endometriosis.
The Structure of this compound and its Influence on Receptor Binding
The native GnRH peptide is a flexible molecule that adopts a specific conformation upon binding to its receptor. A key feature of this bound conformation is a β-turn structure that brings the N- and C-termini into proximity. The substitution of Gly6 with a D-amino acid, such as D-tryptophan in this compound, stabilizes this β-turn conformation. This pre-configuration of the peptide into a receptor-favorable shape is a primary reason for its enhanced binding affinity.
Molecular modeling and structure-activity relationship studies have elucidated the critical interactions between GnRH analogs and the GnRHR. The N-terminal residues (pGlu1-His2-Trp3) are crucial for receptor activation, while the C-terminal residues play a significant role in binding affinity. The D-Trp6 residue in this compound is thought to make favorable hydrophobic and potentially hydrogen-bonding interactions within the ligand-binding pocket of the GnRHR, further contributing to its high affinity. Computational docking and molecular dynamics simulations suggest that the Trp6 residue can interact with specific hydrophobic residues within the transmembrane helices of the receptor, leading to a more stable and prolonged ligand-receptor complex.
Quantitative Analysis of this compound Binding Affinity
The binding affinity of this compound and related analogs to the GnRH receptor is typically quantified using radioligand binding assays. These assays determine key parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for D-Trp6-GnRH and its derivatives.
| Peptide | Cell Line | IC50 (nM) | Reference |
| D-Trp6 GnRH | HEK293[SCL60] | 0.5 ± 0.2 | [1] |
| D-Trp6 GnRH | WPE-1-NB26-3 | 0.14 ± 0.01 | [1] |
| 4-Methyl-DL-Trp6 GnRH | HEK293[SCL60] | 4.5 ± 0.6 | [1] |
| 4-Methyl-DL-Trp6 GnRH | WPE-1-NB26-3 | 0.8 ± 0.20 | [1] |
| 5-Methyl-DL-Trp6 GnRH | HEK293[SCL60] | 0.5 ± 0.06 | [1] |
| 5-Methyl-DL-Trp6 GnRH | WPE-1-NB26-3 | 0.1 ± 0.01 | [1] |
| 6-Methyl-DL-Trp6 GnRH | HEK293[SCL60] | 64.4 ± 4.0 | [1] |
| 6-Methyl-DL-Trp6 GnRH | WPE-1-NB26-3 | 10.1 ± 0.10 | [1] |
Table 1: Binding Affinities (IC50) of D-Trp6 GnRH and Methylated Derivatives to the Rat GnRH Receptor Expressed in Human Cell Lines.
| Peptide | Cell Line | EC50 for Receptor Activation (nM) | Reference |
| D-Trp6 GnRH | HEK293[SCL60] | 0.9 ± 0.3 | [1] |
| D-Trp6 GnRH | WPE-1-NB26-3 | 0.2 ± 0.03 | [1] |
Table 2: Functional Potency (EC50) of D-Trp6 GnRH in Activating the GnRH Receptor.
GnRH Receptor Signaling Pathways
Upon binding of an agonist like this compound, the GnRH receptor undergoes a conformational change that triggers intracellular signaling cascades. The primary pathway involves the activation of the Gq/11 family of heterotrimeric G-proteins.[2] This initiates a series of events culminating in the release of LH and FSH.
The key steps in the GnRH receptor signaling pathway are:
-
G-protein Activation: The activated GnRHR acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C-β (PLCβ).
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
MAPK Pathway Activation: PKC can then activate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.
-
Gene Transcription and Gonadotropin Release: These signaling pathways ultimately lead to the transcription of gonadotropin subunit genes and the release of LH and FSH from the pituitary gonadotropes.
Experimental Protocols: Radioligand Binding Assay
The following is a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for the GnRH receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of this compound for the GnRH receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radio-iodinated GnRH agonist, such as [125I]-triptorelin or 125I-[His5,D-Tyr6]GnRH.[3]
-
Unlabeled Ligand: this compound (or other competitor compounds) at a range of concentrations.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the GnRH receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add a known amount of cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and binding buffer.
-
Non-specific Binding: Add the cell membrane preparation, the radioligand, and a high concentration of an unlabeled GnRH agonist (e.g., 1 µM unlabeled triptorelin) to saturate the receptors.
-
Competition Binding: Add the cell membrane preparation, the radioligand, and increasing concentrations of the unlabeled test compound (this compound).
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Counting:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (one-site competition) to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
The Journey of a Potent Decapeptide: A Technical Guide to the Discovery and Synthesis of (Trp6)-LHRH (Triptorelin)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the pivotal discovery and synthetic processes of (Trp6)-LHRH, commercially known as Triptorelin. A potent synthetic agonist analog of gonadotropin-releasing hormone (GnRH), Triptorelin has become a cornerstone in the therapeutic landscape of hormone-dependent diseases, most notably prostate cancer. This document provides a comprehensive overview of its development, from the foundational research on LHRH to the refined chemical synthesis methodologies, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways.
From Hypothalamic Peptides to Targeted Cancer Therapy: The Discovery of this compound
The story of Triptorelin begins with the groundbreaking work of Nobel laureates Andrew V. Schally and Roger Guillemin, who, in the 1960s and early 1970s, isolated and elucidated the structure of the native luteinizing hormone-releasing hormone (LHRH), a decapeptide responsible for regulating reproduction.[1][2][3] This discovery paved the way for the development of synthetic LHRH analogs with modified structures to enhance their therapeutic potential.[4]
Dr. Schally's laboratory was at the forefront of this endeavor, systematically synthesizing thousands of LHRH analogs to develop more potent and longer-acting compounds.[5] A key breakthrough came with the strategic substitution of the glycine amino acid at the sixth position of the native LHRH sequence with a D-Tryptophan residue.[6] This seemingly minor alteration had a profound impact, rendering the resulting molecule, this compound or Triptorelin, significantly more resistant to enzymatic degradation. This increased stability, coupled with a higher binding affinity for the GnRH receptor, resulted in a superagonist with dramatically enhanced potency and a prolonged duration of action compared to the native hormone.[1] The subsequent development of sustained-release depot formulations further solidified Triptorelin's clinical utility, allowing for less frequent administration.[3]
Quantitative Analysis of this compound Bioactivity
The enhanced potency of Triptorelin is quantifiable through various in vitro and in vivo assays. The following tables summarize key quantitative data on its receptor binding affinity, in vitro potency, and in vivo efficacy in testosterone suppression.
Table 1: GnRH Receptor Binding Affinity and In Vitro Potency of Triptorelin
| Compound | Receptor Binding Affinity (IC50, nM) | In Vitro Potency (EC50, nM) - Inositol Phosphate Production |
| This compound (Triptorelin) | 0.4 ± 0.06 | 0.17 ± 0.05 |
| 4-Methyl-DL-Trp6-LHRH | 4.5 ± 0.6 | 0.8 ± 0.20 |
| 5-Methyl-DL-Trp6-LHRH | 0.5 ± 0.06 | 0.1 ± 0.01 |
| 6-Methyl-DL-Trp6-LHRH | 64.4 ± 4.0 | 10.1 ± 0.10 |
Data compiled from studies on tumorigenic HEK293[SCL60] cells expressing the rat GnRH receptor.[2]
Table 2: In Vivo Efficacy of Triptorelin Formulations in Patients with Advanced Prostate Cancer
| Triptorelin Formulation | Time to Testosterone Castration (<50 ng/dL) | Percentage of Patients Achieving Castration | Percentage of Patients Maintaining Castration |
| 3.75 mg (1-month) | 28 days | 91.2% | 96.2% (at 9 months) |
| 11.25 mg (3-month) | 4 weeks | 97.6% | 96.6% (at 26 weeks) |
| 22.5 mg (6-month) | 28 days | 97.5% | 98.3% (at 12 months) |
Data compiled from multiple clinical studies.[7]
Table 3: Impact of Triptorelin on Prostate-Specific Antigen (PSA) Levels in Prostate Cancer Patients
| Triptorelin Formulation | Baseline Median PSA (ng/mL) | Post-treatment Median PSA (ng/mL) | Time to Nadir |
| 3.75 mg (1-month) | 46.8 | 1.3 | 9 months |
| 11.25 mg (3-month) | 112.7 | 10.4 | 3 months |
Data compiled from clinical trial data.[8]
The Chemical Blueprint: Solid-Phase Synthesis of this compound
Triptorelin is synthesized using a well-established technique known as solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.
Experimental Protocol: Solid-Phase Synthesis of Triptorelin
1. Resin Preparation:
-
Start with a Rink Amide resin (e.g., Rink Amide AM or Rink Amide MBHA resin).[6][9]
-
Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).
2. Amino Acid Coupling Cycle (Repeated for each amino acid):
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid by treating with a 20-50% solution of piperidine in DMF.[9]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.
-
Amino Acid Activation and Coupling:
-
Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling agent. A common coupling cocktail consists of a carbodiimide-based reagent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) in DMF.[4]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed to completion.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat this cycle for each amino acid in the Triptorelin sequence (pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2).
3. Cleavage and Deprotection:
-
Once the decapeptide is fully assembled on the resin, treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups from the amino acids.
-
A common cleavage cocktail for peptides with sensitive residues like Tryptophan and Arginine is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95% TFA, 2.5% TIS, 2.5% water).[6]
4. Purification and Isolation:
-
Precipitate the cleaved peptide in cold diethyl ether and collect the crude product by centrifugation or filtration.
-
Purify the crude Triptorelin using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[6][9]
-
Lyophilize the purified fractions to obtain the final Triptorelin acetate product as a white powder.
Elucidating Biological Action: Key Experimental Protocols
The biological activity of this compound is characterized through a series of in vitro and in vivo assays designed to measure its interaction with the GnRH receptor and its downstream effects on gonadotropin release.
Experimental Protocol: GnRH Receptor Binding Assay
This assay determines the affinity of Triptorelin for the GnRH receptor.
1. Membrane Preparation:
-
Homogenize pituitary tissue or cultured cells expressing the GnRH receptor in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the GnRH receptors.
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Competitive Binding Assay:
-
In a series of tubes, incubate a fixed concentration of a radiolabeled GnRH analog (e.g., [125I]-Triptorelin) with the membrane preparation.
-
Add increasing concentrations of unlabeled Triptorelin (the competitor).
-
Incubate the mixture to allow binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
4. Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of unlabeled Triptorelin.
-
Calculate the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.
Experimental Protocol: In Vitro LH and FSH Release Assay
This assay measures the potency of Triptorelin in stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from pituitary cells.
1. Pituitary Cell Culture:
-
Isolate anterior pituitary glands from rats and disperse the cells using enzymatic digestion (e.g., with collagenase and hyaluronidase).
-
Plate the dispersed cells in culture wells and allow them to attach and recover for 24-48 hours.
2. Stimulation:
-
Wash the cells with a serum-free medium.
-
Add fresh medium containing increasing concentrations of Triptorelin to the wells.
-
Incubate the cells for a defined period (e.g., 4 hours) to allow for hormone release.
3. Sample Collection:
-
Collect the culture medium from each well.
4. Hormone Quantification:
-
Measure the concentrations of LH and FSH in the collected medium using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).
5. Data Analysis:
-
Plot the amount of LH and FSH released as a function of the Triptorelin concentration.
-
Determine the EC50 (the concentration of Triptorelin that produces 50% of the maximal hormone release) to quantify its potency.
Mechanism of Action: The Paradoxical Effect of a Superagonist
Triptorelin's therapeutic efficacy stems from its paradoxical effect on the hypothalamic-pituitary-gonadal axis.
Initially, as a potent GnRH agonist, Triptorelin binds to and activates GnRH receptors on the anterior pituitary gonadotropes. This activation stimulates the Gq/11 protein signaling cascade, leading to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C. This surge in intracellular signaling pathways results in an initial, transient increase in the synthesis and release of LH and FSH, leading to a temporary "flare-up" in testosterone levels.[1][10]
However, with continuous administration, the constant stimulation of the GnRH receptors leads to their desensitization and downregulation.[1] This process involves receptor internalization and uncoupling from the signaling cascade. The pituitary gonadotropes become refractory to further stimulation, resulting in a profound and sustained suppression of LH and FSH secretion. The subsequent decrease in LH levels leads to a significant reduction in testosterone production by the testes, achieving castrate levels, which is the therapeutic goal in the management of prostate cancer.[10]
This comprehensive guide has illuminated the journey of this compound from its rational design and discovery to its intricate synthesis and profound biological effects. The detailed data and protocols provided herein serve as a valuable resource for researchers and professionals in the field of drug development, fostering a deeper understanding of this important therapeutic agent.
References
- 1. KR20190001969A - Process for the Preparation of Triptorelin - Google Patents [patents.google.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. drugs.com [drugs.com]
- 4. CN101357936B - Method for synthesizing triptorelin from solid phase polypeptide - Google Patents [patents.google.com]
- 5. CN103012565A - Triptorelin and solid-phase synthesis preparation method thereof - Google Patents [patents.google.com]
- 6. Method for synthesizing triptorelin from solid phase polypeptide - Eureka | Patsnap [eureka.patsnap.com]
- 7. An Update on Triptorelin: Current Thinking on Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Stimulation of FSH and LH release in vitro by natural and synthetic LH and FSH releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
(Trp6)-LHRH Signaling Pathways in Cancer Cells: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Luteinizing hormone-releasing hormone (LHRH) analogs, such as the agonist (Trp6)-LHRH (Triptorelin), represent a cornerstone in the treatment of hormone-sensitive cancers like prostate and breast cancer. Their primary mechanism is understood to be the suppression of the pituitary-gonadal axis, leading to a reduction in circulating sex hormones. However, a growing body of evidence reveals that these analogs also exert direct anti-tumor effects by binding to LHRH receptors (LHRH-R) present on cancer cells. This guide provides an in-depth exploration of the direct signaling pathways activated by this compound in cancer cells, focusing on mechanisms that diverge from the classical pituitary response. We detail the interference with growth factor signaling, the induction of apoptosis, and provide quantitative data on efficacy. Furthermore, this document includes detailed experimental protocols for key assays used to investigate these pathways, aiming to equip researchers with the necessary tools to further explore this promising therapeutic avenue.
LHRH Receptor Expression in Malignant Tissues
The rationale for the direct action of this compound on tumors is predicated on the expression of LHRH receptors on cancer cells.[1] Unlike most healthy tissues, a significant percentage of various human cancers express high-affinity LHRH receptors, making them a viable target for directed therapies.[1][2] The incidence of LHRH-R expression is notably high across both hormone-dependent and independent cancers.[2]
| Cancer Type | Incidence of LHRH Receptor Expression (%) | References |
| Prostate Cancer | ~86% | [1][2] |
| Ovarian Cancer | ~80% | [1][2] |
| Endometrial Cancer | ~80% | [1][2] |
| Breast Cancer | ~50% | [1][2] |
| Pancreatic Cancer | 32% - 50% | [2] |
| Renal Cancer | ~80% | [2] |
Core Signaling Pathways in Cancer Cells
In contrast to their action on pituitary gonadotrophs, the anti-proliferative effects of LHRH analogs in cancer cells are often not mediated by classical second messengers like phospholipase C or adenylyl cyclase.[3] Instead, evidence points towards an interference with mitogenic signaling cascades, primarily those driven by growth factor receptors.[3]
Interference with Growth Factor Receptor Signaling
A key mechanism of action for LHRH analogs is the disruption of signaling from receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[4] This interference is thought to be mediated by the activation of a phosphotyrosine phosphatase (PTP), which counteracts the kinase activity of the growth factor receptor, leading to a downstream blockade of the Ras/Raf/MEK/ERK (MAPK) pathway.[3] This ultimately inhibits the potent proliferative signals driven by growth factors.[3][4]
Induction of Apoptosis
LHRH analogs can directly induce apoptosis in androgen-independent prostate cancer cells.[5][6] This programmed cell death is mediated through the activation of the c-Jun NH2-terminal kinase (JNK) pathway, which involves upstream effectors like c-Src and MLK3.[5] Concurrently, LHRH analogs inhibit the pro-survival phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway.[5] This dual action—activating a death pathway while inhibiting a survival pathway—potentiates the apoptotic effect in cancer cells.
Quantitative Efficacy Data
The direct anti-tumor effects of LHRH analogs have been quantified both in vitro and in vivo across various cancer models.
In Vitro Efficacy
Studies on cancer cell lines demonstrate direct dose-dependent cytotoxicity and inhibition of proliferation.
| Compound / Analog | Cell Line(s) | Endpoint | Result | Reference |
| LHRH-lytic peptide conjugate | LNCaP (prostate) | IC50 | 4.4 µM | [7] |
| LHRH-lytic peptide conjugate | DU-145 (prostate) | IC50 | 4.8 µM | [7] |
| LHRH-lytic peptide conjugate | PC-3 (prostate) | IC50 | 4.4 µM | [7] |
| AEZS-108 ([D-Lys6]LHRH-Dox) | DU-145 (prostate) | Proliferation Inhibition | 61.2% at 250 nM | [8] |
| AEZS-108 ([D-Lys6]LHRH-Dox) | DU-145 (prostate) | Apoptosis Induction | 46% elevation at 1 µM | [8] |
In Vivo Efficacy
Xenograft models using human cancer cell lines in immunodeficient mice confirm the anti-tumor activity observed in vitro.
| Analog | Cancer Model | Treatment Details | Efficacy | Reference |
| [D-Trp6]LHRH | Prostatic Carcinoma Patients | 100 µ g/day (subcutaneous) | 75% suppression of plasma testosterone | [9] |
| Zoladex (LHRH-A) | DU 145 Xenograft | Minipumps, started day 1 | Significant decrease in tumor growth | [10] |
| AEZS-108 | DU-145 Xenograft | 2 mg/kg weekly (intravenous) | 90.5% tumor growth inhibition | [8] |
Key Experimental Protocols
Verifying the engagement of the signaling pathways described above is critical. The following sections provide detailed methodologies for essential experiments.
Protocol: Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol is designed to assess the effect of this compound on the MAPK pathway by measuring the phosphorylation status of ERK1/2.[11][12]
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., DU-145, PC-3) in 6-well plates to achieve 70-80% confluency at the time of lysis.[11]
-
Optional: Serum-starve cells for 4-24 hours to reduce basal p-ERK levels.[11]
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time points (e.g., 15 min, 30 min, 1 hr).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place plates on ice and wash cells with ice-cold PBS.[11]
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.[11]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes, vortexing occasionally.[11]
-
Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet debris.[11]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[12]
-
-
Electrophoresis and Protein Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-40 µg) with lysis buffer and add 4x Laemmli sample buffer to a final 1x concentration.[11][13]
-
Heat samples at 95°C for 5 minutes.[12]
-
Load samples onto an SDS-PAGE gel (e.g., 10% polyacrylamide) and run electrophoresis to separate proteins by molecular weight.[13]
-
Transfer the separated proteins from the gel to a PVDF membrane.[11]
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK and a loading control like β-actin or GAPDH.[12]
-
Protocol: Cell Proliferation (MTS) Assay
This colorimetric assay measures cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells/well.[8] Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.[8]
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) under standard culture conditions.
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C. The reagent is bioreduced by viable cells into a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a 96-well plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of proliferation inhibition.
Protocol: Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound or control in 6-well plates as described for Western blotting.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE™ Express.
-
Washing: Wash the collected cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI.[8]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the treatment.[8]
Conclusion and Future Directions
The direct action of this compound and other LHRH analogs on cancer cells provides a compelling therapeutic mechanism that complements their established role in hormonal deprivation. The signaling pathways, which primarily involve the inhibition of growth factor-driven mitogenic cascades and the induction of apoptosis, are distinct from the pathways activated in the pituitary. Understanding these direct mechanisms is crucial for optimizing treatment strategies, identifying patient populations most likely to benefit, and developing novel targeted therapies. The experimental protocols outlined in this guide offer a robust framework for researchers to further dissect these signaling networks and evaluate the efficacy of next-generation LHRH-targeted compounds in drug development pipelines.
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of LHRH-analogues on mitogenic signal transduction in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of LHRH agonists on the growth of human prostatic tumor cells: "in vitro" and "in vivo" studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted cytotoxic analog of luteinizing hormone-releasing hormone (LHRH), AEZS-108 (AN-152), inhibits the growth of DU-145 human castration-resistant prostate cancer in vivo and in vitro through elevating p21 and ROS levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor growth inhibition in patients with prostatic carcinoma treated with luteinizing hormone-releasing hormone agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth-inhibitory effects of luteinizing hormone-releasing hormone (LHRH) agonists on xenografts of the DU 145 human androgen-independent prostate cancer cell line in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Studies on the Paradoxical Effects of (Trp6)-LHRH
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth analysis of the foundational research into the paradoxical anti-fertility effects of (Trp6)-LHRH, a potent agonist of Luteinizing Hormone-Releasing Hormone (LHRH). While designed as a super-agonist to stimulate gonadotropin release, its chronic administration paradoxically leads to profound suppression of the reproductive axis. This guide details the mechanisms, quantitative outcomes, and experimental designs that first elucidated this phenomenon.
Introduction: The LHRH Agonist Paradox
Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide produced in the hypothalamus that is the primary regulator of the mammalian reproductive axis.[1] It stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal steroidogenesis and gametogenesis.[1]
In the early 1970s, synthetic analogues of LHRH were developed to achieve greater potency and duration of action.[2] One such analogue, this compound (Triptorelin), was created by substituting the glycine at position 6 with a D-tryptophan.[2] This modification increased its resistance to enzymatic degradation and enhanced its binding affinity for the LHRH receptor, making it a "super-agonist".[2][3]
The expected outcome of administering such an agonist was a sustained increase in LH and FSH. However, initial studies revealed a paradoxical effect: after a brief period of stimulation, continuous administration of this compound and similar agonists resulted in a profound and reversible suppression of pituitary and gonadal function, a state described as "medical castration" or "selective medical hypophysectomy".[4][5] This unexpected outcome opened a new frontier for therapeutic interventions in hormone-dependent diseases.[6]
Mechanism of the Paradoxical Effect
The dual action of this compound is characterized by two distinct phases: an initial, transient stimulation followed by a sustained period of inhibition.
The Initial Agonistic "Flare-Up"
Upon initial administration, LHRH agonists like this compound bind to LHRH receptors on pituitary gonadotrophs and, as expected, trigger a potent release of LH and FSH.[7][8] This leads to a transient surge in circulating levels of gonadal steroids, such as testosterone in males and estrogen in females.[5][9] This initial stimulatory phase is commonly referred to as the "flare-up" effect.[7][9][10] In male subjects, this initial rise involves FSH, LH, and testosterone.[5]
The Inhibitory Phase: Pituitary Desensitization and Downregulation
Paradoxically, the continuous presence of the potent agonist does not lead to sustained stimulation. Instead, it causes the pituitary gonadotrophs to become desensitized.[4][5] This process involves two primary mechanisms:
-
Receptor Downregulation: Continuous exposure to the agonist leads to a decrease in the number of LHRH receptors on the surface of the gonadotroph cells.[5][8] This is a classic feedback mechanism where the cell reduces its sensitivity to an overwhelming signal.
-
Signal Transduction Uncoupling: The remaining receptors become uncoupled from their intracellular signaling pathways.[5] This prevents the agonist binding from effectively triggering the downstream cascade required for gonadotropin synthesis and release.[5]
The combined effect is a dramatic reduction in the secretion of bioactive LH and FSH, which subsequently leads to a sharp decline in gonadal steroid production, achieving a state of hypogonadotrophic hypogonadism.[4][5] Studies have shown that this process involves specific changes at the molecular level; long-term exposure to LHRH agonists can increase the mRNA of the common alpha-subunit of gonadotropins while preventing the production or altering the levels of the specific LH-beta subunit mRNA.[2][11]
Evidence for Direct Extrapituitary Actions
While the primary paradoxical effect is mediated at the pituitary level, early research also investigated whether this compound could act directly on the gonads.
Direct Ovarian Effects
A key study demonstrated that the paradoxical effects were not exclusively pituitary-mediated. In immature female rats whose pituitary glands had been surgically removed (hypophysectomized), daily administration of (D-Trp6)-LHRH still caused a dramatic loss of ovarian LH/hCG receptors.[12] This finding strongly indicated that the LHRH analogue has a direct inhibitory effect on the ovaries, independent of its actions on the pituitary gland.[12] The presence of specific LHRH agonist receptors in ovarian and testicular tissue further supports the potential for local control mechanisms.[13]
Direct Testicular Effects
In males, chronic administration of potent LHRH agonists was shown to decrease testicular and accessory organ weights and disrupt spermatogenesis.[14][15] While some evidence suggested these effects were mediated by the agonist's impact on LH secretion and/or a direct action on Leydig cells, other studies in hypophysectomized rats found the agonist had no direct effect on the morphology of the seminiferous tubules.[16] This suggests that while direct actions on gonadal steroid-producing cells are evident, the impact on spermatogenesis may be primarily an indirect consequence of reduced gonadotropin support.[16]
Quantitative Data from Initial Studies
The following tables summarize key quantitative findings from early investigations into the paradoxical effects of this compound and other potent LHRH agonists.
Table 1: Effects of (D-Trp6)-LHRH on Ovarian Parameters in Rats Data from a 7-day treatment protocol in immature female rats.
| Animal Model | Daily Dose | Change in Ovarian Weight | Change in Ovarian LH/hCG Receptors |
| Intact Rats | 0.2 µg | Not specified | Significant Reduction (P < 0.01)[12] |
| 2.0 µg | Significant Decrease (P < 0.05)[12] | Significant Reduction (P < 0.01)[12] | |
| Hypophysectomized Rats | 0.2 µg | Not specified | Significant Reduction (P < 0.01)[12] |
| 2.0 µg | Significant Decrease (P < 0.05)[12] | Significant Reduction (P < 0.01)[12] |
Table 2: Effects of Chronic LHRH Agonist Administration on Hormonal and Organ Parameters
| Species | LHRH Agonist | Dosage | Duration | Key Findings |
| Male Rats | LHRH-EA | >10 ng/day | Not specified | Marked inhibition of basal testicular testosterone concentration.[14] |
| Male Rats | [D-Trp6,Pro9-NEt]LFR | Dose-dependent | 3 days - 4 weeks | Decreased testicular/accessory organ weights; diminished testosterone production.[15] |
| Human Males | D-tryptophan-6-LHRH | 100 µ g/day | 3-6 months | Plasma testosterone and dihydrotestosterone fell to castrate values.[17] |
| Female Rats | LHRH Agonists | Chronic | Not specified | Decreased ovarian and uterine weights; reduced plasma estradiol and progesterone.[5] |
Key Experimental Protocols
The methodologies used in the initial studies were crucial for isolating the pituitary and direct gonadal effects of this compound.
Protocol: Assessing Direct Ovarian Effects in Hypophysectomized Rats
This protocol, adapted from Arimura et al. (1980), was designed to determine if (D-Trp6)-LHRH had direct effects on the ovary independent of the pituitary gland.[12]
-
Animal Model: Immature female rats were used. A key experimental group underwent hypophysectomy (surgical removal of the pituitary gland) to eliminate central hormonal regulation.[12]
-
Hormonal Priming: To ensure ovarian responsiveness, the rats were primed with gonadotropins.[12]
-
Treatment Groups:
-
Endpoint Analysis: 24 hours after the final injection, the animals were sacrificed.[12]
-
Measurements:
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the signaling pathways, experimental designs, and logical relationships central to understanding the paradoxical effects of this compound.
References
- 1. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 2. [Pharmacokinetics and pharmacodynamics of triptorelin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical aspects of LHRH analogues in gynaecology: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. [Antiandrogens. Mechanisms and paradoxical effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and applications of luteinizing hormone-releasing hormone antagonists in the treatment of infertility: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Androgen Flare after LHRH Initiation Is the Side Effect That Makes Most of the Beneficial Effect When It Coincides with Radiation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of luteinizing hormone releasing hormone (LHRH) and [D-Trp6, des-Gly-NH2(10)]LHRH ethylamide on alpha-subunit and LH beta messenger ribonucleic acid levels in rat anterior pituitary cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sites of paradoxical action of the LHRH agonist (D-Trp6)-LHRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The regulation of LHRH action at the pituitary and gonadal receptor level: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antifertility effects of luteinizing hormone-releasing hormone (LHRH) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chronic effects of [D-Trp6,Pro9-NEt]luteinizing hormone-releasing factor on reproductive processes in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The luteinizing hormone-releasing hormone (LHRH) agonist, [D-Trp6, des-Gly-NH2(10)]-LHRH ethylamide, has no direct effect on spermatogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suppression of androgen production by D-tryptophan-6-luteinizing hormone-releasing hormone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Review of Foundational Research on (Trp6)-LHRH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research of (Trp6)-LHRH, a potent synthetic agonist of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). This document summarizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of critical biological pathways and experimental workflows.
Introduction
This compound, scientifically known as [D-Trp6]LHRH and commercially as Triptorelin, is a decapeptide analog of the naturally occurring LHRH. The substitution of the glycine at position 6 with a D-tryptophan residue confers enhanced stability against enzymatic degradation and a higher binding affinity for the LHRH receptor compared to the native hormone.[1] These characteristics result in a more potent and prolonged biological activity.
Initially, administration of this compound stimulates the pituitary gonadotrophs to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration leads to a paradoxical effect: the downregulation and desensitization of pituitary LHRH receptors.[2][3] This sustained action results in a significant reduction in LH and FSH secretion, leading to a state of "chemical castration" by profoundly suppressing the production of gonadal steroids like testosterone and estrogen. This mechanism of action forms the basis of its widespread use in the treatment of hormone-dependent cancers, such as prostate and breast cancer, as well as other conditions like endometriosis and precocious puberty.[2]
Furthermore, foundational research has revealed the presence of LHRH receptors on various cancer cells, including those of the prostate, breast, and ovaries, suggesting a direct anti-proliferative effect of this compound on these tumors.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from foundational in vitro and in vivo studies on this compound.
Table 1: In Vitro Binding Affinity and Proliferation Effects of this compound on Human Prostate Cancer Cell Lines
| Cell Line | Receptor Type | Binding Affinity (Kd) | This compound Concentration | Effect on Proliferation | Reference |
| LNCaP | Androgen-Responsive | 2.6 x 10⁻⁸ M (high affinity) | 10⁻⁷ M | +42% (stimulation) | [4] |
| 7.7 x 10⁻⁶ M (low affinity) | 10⁻⁴ M | -25% to -65% (inhibition) | [4] | ||
| PC3 | Androgen-Unresponsive | 2.7 x 10⁻⁶ M (low affinity) | Not specified | No effect | [4] |
| DU-145 | Androgen-Unresponsive | 6.55 ± 0.4 nM | Not specified | Not specified | [5] |
Table 2: In Vivo Effects of this compound on DU-145 Human Prostate Cancer Xenografts in Nude Mice
| Treatment Group | Duration of Treatment | Parameter Measured | Result | Reference |
| (D-Trp6)LHRH | 4 weeks | LHRH Receptor Concentration | 22% reduction (p<0.05) | [6] |
| (D-Trp6)LHRH | 4 weeks | EGF Receptor Concentration | 48% reduction (p<0.05) | [6] |
| LHRH Agonist (Zoladex) | 14 days (started at inoculation) | Tumor Growth | Significant decrease | [7] |
| LHRH Agonist (Zoladex) | 14 days (started 7 days post-inoculation) | Tumor Growth | Significant decrease up to 28 days | [7] |
Experimental Protocols
Solid-Phase Synthesis of this compound (Triptorelin)
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol Outline:
-
Resin Preparation: A Rink Amide resin (e.g., Rink Amide AM or MBHA) is used as the solid support. The resin is swelled in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The first amino acid, Fmoc-Gly-OH, is activated using a coupling agent (e.g., HBTU/HOBt or DIC/HOBt) and coupled to the resin in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound glycine using a solution of piperidine in DMF (typically 20%).
-
Sequential Amino Acid Coupling: The subsequent protected amino acids (Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, and pGlu-OH) are sequentially coupled to the growing peptide chain. Each coupling step is followed by Fmoc deprotection.
-
Cleavage and Deprotection: Once the decapeptide is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane, and thioanisole).
-
Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final this compound product.
Radioligand Binding Assay for LHRH Receptor Affinity
This protocol is used to determine the binding affinity (Kd) of this compound to its receptor.
Protocol Outline:
-
Membrane Preparation: Cancer cells or tissues expressing LHRH receptors are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.
-
Radioligand: A radiolabeled LHRH analog, typically [¹²⁵I][D-Trp6]LHRH, is used as the tracer.
-
Competition Binding: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound (the competitor).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters are then washed with cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using a non-linear regression analysis to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki (dissociation constant of the competitor) is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol Outline:
-
Cell Culture: Human prostate cancer cells (e.g., DU-145) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice, such as athymic nude mice, are used to prevent rejection of the human tumor cells.
-
Tumor Cell Inoculation: A specific number of cancer cells (e.g., 5 x 10⁶ cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals. Tumor volume is calculated using the formula: (length x width²)/2.
-
Treatment Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered at a specified dose and schedule (e.g., daily subcutaneous injections or implantation of slow-release osmotic pumps). The control group receives a vehicle control.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumors may be further analyzed for histological changes, receptor expression, and other molecular markers.
Visualizations
Signaling Pathways
The signaling pathways of the LHRH receptor differ between pituitary gonadotrophs and cancer cells.
Caption: LHRH Receptor Signaling in Pituitary Gonadotrophs.
Caption: Proposed LHRH Receptor Signaling in Cancer Cells.
Experimental Workflows
Caption: Solid-Phase Peptide Synthesis Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pituitary desensitization and the regulation of pituitary gonadotropin-releasing hormone (GnRH) receptors following chronic administration of a superactive GnRH analog and testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms involved in the pituitary desensitization induced by gonadotropin-releasing hormone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Growth-inhibitory effects of luteinizing hormone-releasing hormone (LHRH) agonists on xenografts of the DU 145 human androgen-independent prostate cancer cell line in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of (Trp6)-LHRH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of (Trp6)-LHRH, a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. This document is intended for researchers, scientists, and professionals involved in drug development who are working with or interested in the therapeutic potential of this potent peptide analog.
Core Chemical Properties
This compound, also known as Triptorelin, is a decapeptide with the amino acid sequence {Pyr}-His-Trp-Ser-Tyr-Trp-Leu-Arg-Pro-Gly-NH2. The substitution of a D-tryptophan at the sixth position, in place of the natural L-glycine, confers enhanced stability and a higher affinity for the GnRH receptor compared to the native LHRH.
| Property | Value | Reference |
| Molecular Formula | C64H82N18O13 | [1] |
| Molecular Weight | 1311.45 g/mol | [1] |
| Amino Acid Sequence | {Pyr}-His-Trp-Ser-Tyr-Trp-Leu-Arg-Pro-Gly-NH2 | [1] |
| CAS Number | 156126-74-8 | [1] |
| Storage Temperature | -15°C | [1] |
Solubility and Stability
The solubility and stability of this compound are critical parameters for its formulation and therapeutic application.
Solubility: While specific quantitative solubility data in various solvents is not extensively published in readily available literature, peptides of similar size and composition are generally soluble in aqueous solutions and polar organic solvents. For experimental purposes, Dimethyl sulfoxide (DMSO) and ethanol are often used as solvents for peptide stock solutions. However, the final concentration and potential for cytotoxicity should be carefully considered, as DMSO concentrations above 0.3125% can exhibit toxicity in some cell lines.[2]
Stability: this compound exhibits significant stability under various conditions. One study demonstrated that a long-acting analogue, D-trp6-pro9-NEt-LHRH, can withstand mild heating at 60°C for 5 days, repeated freeze-thaw cycles, and refrigeration at 4°C for 8 days without a detectable change in its HPLC profile or in vivo biological activity.[3] Another study on a similar analog, [D-Trp6, des-Gly10]-LHRH ethyl amide, formulated in corn oil, showed 100% biopharmaceutical stability after five and a half years of storage at 4°C.[4] Furthermore, aqueous solutions of LHRH have been shown to be stable for at least 10 weeks at 37°C.[5]
Receptor Binding Affinity
This compound is a high-affinity agonist for the GnRH receptor. The binding characteristics are crucial for its biological activity and are typically determined through radioligand binding assays.
| Tissue/Cell Line | Receptor Type | Dissociation Constant (Kd) | Maximal Binding Capacity (Bmax) | Reference |
| Human Breast Cancer | GnRH Receptor (High Affinity) | - | - | [6] |
| Human Breast Cancer | GnRH Receptor (Low Affinity) | - | - | [6] |
| Human Prostate Cancer | GnRH Receptor | 6.55 ± 0.4 nM | 483.6 ± 25.4 fmol/mg membrane protein | [7] |
Note: Specific Kd and Bmax values for the high and low-affinity sites in breast cancer were not provided in the abstract.
Experimental Protocols
This section outlines the general methodologies for the synthesis, purification, and characterization of this compound.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis.
Principle: The peptide is assembled sequentially on a solid support (resin). The N-terminus of each amino acid is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed before the coupling of the next amino acid. Side chains of reactive amino acids are protected with more stable protecting groups that are removed at the end of the synthesis.
General Workflow:
-
Resin Selection and Swelling: A suitable resin, such as a Rink amide resin for a C-terminal amide, is chosen and swollen in a solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid (Glycine in this case) is coupled to the resin.
-
Deprotection: The Fmoc group is removed from the N-terminus of the coupled amino acid using a mild base, typically a solution of piperidine in DMF.
-
Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Wash: The resin is washed to remove excess reagents and by-products.
-
Repeat: Steps 3-5 are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized to obtain a crude powder.
HPLC Purification
The crude this compound peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Principle: The peptide is separated from impurities based on its hydrophobicity. The peptide is dissolved in a mobile phase and passed through a column packed with a non-polar stationary phase (e.g., C18). A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is used to elute the peptide and impurities at different retention times.
General Protocol:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is applied over a set time to elute the peptide.
-
Detection: The eluting peptide is detected by its absorbance at 214 nm and 280 nm (due to the presence of tryptophan and tyrosine residues).
-
Fraction Collection: Fractions corresponding to the main peptide peak are collected.
-
Analysis and Lyophilization: The purity of the collected fractions is confirmed by analytical HPLC and mass spectrometry. The pure fractions are pooled and lyophilized.
Mass Spectrometry Analysis
The molecular weight of the purified this compound is confirmed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
Principle: The peptide sample is co-crystallized with a matrix on a target plate. The plate is irradiated with a laser, causing the desorption and ionization of the peptide molecules. The time it takes for the ions to travel through a flight tube to a detector is measured, which is proportional to their mass-to-charge ratio.
General Protocol:
-
Matrix Selection: A suitable matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA), is chosen.
-
Sample Preparation: A small amount of the purified peptide is mixed with the matrix solution and spotted onto the MALDI target plate. The solvent is allowed to evaporate, forming co-crystals of the peptide and matrix.
-
Data Acquisition: The target plate is inserted into the mass spectrometer, and the mass spectrum is acquired.
-
Data Analysis: The resulting spectrum is analyzed to determine the molecular weight of the peptide.
Radioligand Receptor Binding Assay
The binding affinity of this compound to the GnRH receptor is determined using a radioligand binding assay.
Principle: A radiolabeled ligand (e.g., [125I]-(Trp6)-LHRH) is incubated with a source of GnRH receptors (e.g., cell membranes). The ability of unlabeled this compound to compete with the radioligand for binding to the receptor is measured. This allows for the determination of the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
General Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the GnRH receptor are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of the radiolabeled ligand is incubated with the membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, from which the Ki (an estimate of the Kd) can be calculated.
Signaling Pathways
This compound, as a GnRH receptor agonist, activates a cascade of intracellular signaling events upon binding to its G-protein coupled receptor (GPCR).
GnRH Receptor Signaling Cascade
The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gonadotrophs.
Caption: GnRH Receptor Signaling Cascade.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
In addition to the classical Gq/11 pathway, GnRH receptor activation can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. This activation is often mediated by PKC and can influence gene transcription related to gonadotropin synthesis.
Caption: MAPK Pathway Activation by GnRH Receptor.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the affinity of this compound for the GnRH receptor.
Caption: Receptor Binding Assay Workflow.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biophysics-reports.org [biophysics-reports.org]
- 5. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 6. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
The Dual Edged Sword: Early Insights into (Trp6)-LHRH's Impact on Steroidogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The synthetic luteinizing hormone-releasing hormone (LHRH) agonist, (Trp6)-LHRH, and its analogues have been a cornerstone in endocrinology research and clinical practice. Early investigations into these potent compounds revealed a paradoxical effect on steroidogenesis: an initial, transient stimulation followed by a profound and sustained inhibition. This "flare-up" and subsequent desensitization phenomenon has been pivotal in developing therapies for hormone-dependent conditions. This technical guide delves into the core findings of early research on the effects of this compound on steroid hormone production, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
I. Quantitative Effects of this compound Analogs on Steroidogenesis
Early studies in both animal models and humans demonstrated the significant impact of this compound analogs on circulating steroid hormone levels and the activity of enzymes crucial for their synthesis.
In Vivo Effects on Serum Steroid Levels and Enzyme Activity in Rats
Chronic administration of a this compound analog to hypophysectomized, hCG-treated rats led to a notable decrease in testicular testosterone production. This was accompanied by a reduction in the activity of several key steroidogenic enzymes, indicating a direct inhibitory effect on the testis.[1]
Table 1: Effect of a this compound Analog on Serum Steroid Concentrations in Rats [1]
| Steroid Hormone | Control Group (ng/dl) | This compound Analog Treated Group (ng/dl) | P-value |
| Testosterone | 2044 +/- 105 | 498 +/- 37 | < 0.001 |
| 17-Hydroxyprogesterone | 93 +/- 7 | 61 +/- 6 | < 0.005 |
| Progesterone | Similar in both groups | Similar in both groups | - |
Table 2: Effect of a this compound Analog on Testicular Steroidogenic Enzyme Activities in Rats [1]
| Enzyme | Control Group | This compound Analog Treated Group | P-value |
| 17-hydroxylase | 654 +/- 41 pmol/mg protein/min | 37 +/- 9 pmol/mg protein/min | < 0.001 |
| 17,20-desmolase | 522 +/- 47 pmol/mg protein/min | 103 +/- 9 pmol/mg protein/min | < 0.001 |
| 3β-hydroxysteroid dehydrogenase | 4.1 +/- 0.1 nmol/mg protein/min | 1.7 +/- 0.02 nmol/mg protein/min | < 0.001 |
| Aromatase | 228 +/- 6 pmol/mg protein/min | 95 +/- 7 pmol/mg protein/min | < 0.001 |
| 17-ketosteroid reductase | 290 +/- 18 pmol/mg protein/min | 167 +/- 9 pmol/mg protein/min | < 0.01 |
In Vivo Effects on Androgen Levels in Humans
In human studies, daily administration of D-tryptophan-6-LHRH over several months resulted in a dramatic suppression of androgen production, effectively achieving medical castration.[2]
Table 3: Effect of D-tryptophan-6-LHRH on Plasma Androgen Levels in Male Subjects [2]
| Hormone | Effect |
| Testosterone | Fell to castrate values |
| Dihydrotestosterone | Fell to castrate values |
In Vitro Stimulatory Effects on Leydig Cell Steroidogenesis
In contrast to the long-term inhibitory effects observed in vivo, short-term incubation of isolated rat Leydig cells with an LHRH agonist revealed a direct stimulatory effect on testosterone production.[3] This highlights the initial "flare" response at the cellular level.
Table 4: In Vitro Effect of an LHRH Agonist on Testosterone Production by Rat Leydig Cells [3]
| Treatment Condition | Effect on Testosterone Production |
| LHRH Agonist (10⁻⁹ M) | 2-3 fold stimulation (P < 0.001) |
| LHRH Agonist (5 x 10⁻¹¹ M) | Significant stimulation |
II. Experimental Protocols
The following sections outline the methodologies employed in the key early studies that elucidated the effects of this compound on steroidogenesis.
In Vivo Study of this compound Analog Effects in Hypophysectomized Rats[1]
-
Animal Model: Thirty male hypophysectomized rats were used.
-
Hormone Treatment: All animals received human chorionic gonadotropin (hCG) to maintain testicular function.
-
Experimental Groups: The rats were divided into two groups:
-
Control Group: Received daily subcutaneous injections of saline for 7 days.
-
Treatment Group: Received daily subcutaneous injections of 1 µg of the LHRH analog D-Trp6-Pro9-Net-LHRH for 7 days.
-
-
Sample Collection: At the end of the 7-day treatment period, blood samples were collected for serum steroid analysis. The testes were excised for the preparation of microsomes to measure enzyme activities.
-
Hormone and Enzyme Assays: Serum levels of testosterone, 17-hydroxyprogesterone, and progesterone were measured. The activities of 17-hydroxylase, 17,20-desmolase, 3β-hydroxysteroid dehydrogenase, aromatase, and 17-ketosteroid reductase were determined in testicular microsomal preparations.
In Vitro Study of LHRH Agonist Effects on Rat Leydig Cells[3]
-
Cell Isolation: Leydig cells were isolated from adult rat testes by collagenase dispersion.
-
Cell Culture: The dispersed Leydig cells were incubated for a short term (4 hours).
-
Experimental Conditions: The cells were incubated in the presence of varying concentrations of an LHRH agonist (from 5 x 10⁻¹¹ M to 10⁻⁹ M). Some experiments included the phosphodiesterase inhibitor MIX to assess the involvement of cyclic AMP.
-
Hormone Measurement: Testosterone concentration in the incubation medium was measured to determine the rate of steroidogenesis.
III. Visualizing the Mechanisms of Action
The following diagrams illustrate the key pathways and experimental processes involved in the action of this compound on steroidogenesis.
In Vivo Experimental Workflow for this compound Effects.
References
- 1. Direct effect of the luteinizing hormone releasing hormone analog D-Trp6-Pro9-Net-LHRH on rat testicular steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of androgen production by D-tryptophan-6-luteinizing hormone-releasing hormone in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulatory effect of LHRH and its agonists on Leydig cell steroidogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies with (Trp6)-LHRH (Triptorelin)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of (Trp6)-LHRH, a potent Gonadotropin-Releasing Hormone (GnRH) agonist, in in vivo rodent studies. This document outlines its mechanism of action, detailed experimental protocols, and summarizes key quantitative data from preclinical studies.
Introduction
This compound, commonly known as Triptorelin, is a synthetic decapeptide analog of GnRH. Its structure, with a D-tryptophan substitution at position 6, confers a higher resistance to degradation and a greater affinity for the GnRH receptor compared to the native hormone.[1] This results in a more potent and sustained biological activity. In vivo, Triptorelin initially stimulates the pituitary gonadotrophs to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] However, continuous administration leads to the downregulation of GnRH receptors, desensitization of the pituitary, and a subsequent profound suppression of gonadotropin and gonadal steroid secretion, effectively inducing a reversible state of "medical castration".[3] This biphasic action makes it a valuable tool in various research areas, including oncology, reproductive biology, and endocrinology.
Mechanism of Action
The primary mechanism of action of this compound is centered on its interaction with the GnRH receptor on pituitary gonadotroph cells.[3] This interaction initiates a signaling cascade that ultimately modulates the synthesis and release of LH and FSH.
Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR). Upon binding of this compound, the receptor activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events lead to the synthesis and release of LH and FSH.[3]
Chronic exposure to this compound leads to receptor downregulation and desensitization, uncoupling the receptor from its signaling cascade and causing a sustained suppression of gonadotropin release.[3]
This compound signaling pathway in pituitary gonadotrophs.
Experimental Protocols
The following protocols are based on methodologies reported in peer-reviewed literature for in vivo rodent studies with this compound (Triptorelin).
General Experimental Workflow
General workflow for in vivo rodent studies.
Protocol 1: Evaluation of Testosterone Suppression in Adult Male Rats
-
Objective: To assess the efficacy of this compound in suppressing plasma testosterone levels.
-
Animal Model: Adult male Sprague Dawley rats (10-12 weeks old).
-
Housing: Standard laboratory conditions with a 12:12 hour light-dark cycle and ad libitum access to food and water.
-
Groups:
-
Control Group: Administered with vehicle (e.g., sterile saline).
-
Treatment Group: Administered with this compound.
-
-
Dosage and Administration: A sustained-release formulation of Triptorelin can be administered via a single subcutaneous or intramuscular injection. Doses ranging from 120 to 3000 mcg/kg have been used in rats.[1] Alternatively, daily subcutaneous injections of 1 µ g/day have been shown to be effective.[4]
-
Study Duration: 4 to 12 weeks.
-
Sample Collection: Blood samples are collected via tail vein or cardiac puncture at specified time points (e.g., baseline, and weekly or bi-weekly post-treatment).
-
Endpoint Analysis: Plasma testosterone levels are measured using ELISA or LC-MS/MS.[5][6] Testicular and prostate weights can also be measured at the end of the study.
-
Expected Outcome: A transient initial rise in testosterone may be observed, followed by a sustained suppression to castrate levels.
Protocol 2: Assessment of Puberty Delay in Prepubertal Male Rats
-
Objective: To investigate the effect of this compound on the onset of puberty.
-
Animal Model: Prepubertal male Sprague Dawley rats (e.g., starting at postnatal day 30).[7][8]
-
Housing: As described in Protocol 1.
-
Groups:
-
Control Group: Vehicle administration.
-
Treatment Group: this compound administration.
-
-
Dosage and Administration: Triptorelin can be administered at various time points, for instance, at postnatal days 30, 50, and 71 to mimic clinical treatment schedules.[7][8]
-
Study Duration: From the prepubertal period to postpubertal stages (e.g., up to postnatal day 95).[7][8]
-
Endpoint Analysis:
-
Expected Outcome: Delayed onset of puberty, characterized by lower testosterone levels and smaller testicular size in the treated group compared to controls.[7][8]
Protocol 3: Evaluation of Direct Antitumor Effects in Xenograft Mouse Models
-
Objective: To determine the direct inhibitory effect of this compound on the growth of tumors expressing LHRH receptors.
-
Animal Model: Male nude mice bearing subcutaneous xenografts of human prostate cancer cells (e.g., DU 145).[9]
-
Housing: In a sterile, immunodeficient environment.
-
Groups:
-
Control Group: Vehicle administration.
-
Treatment Group: this compound administration.
-
-
Dosage and Administration: Daily subcutaneous injections of 100 µ g/day for 14 days.[9]
-
Study Duration: Typically 2-4 weeks, or until tumors in the control group reach a predetermined size.
-
Endpoint Analysis:
-
Tumor volume measurement throughout the study.
-
At the end of the study, tumors can be excised for weight measurement, histological analysis, and molecular analysis (e.g., expression of proliferation markers like Ki67 and EGF receptors).[9]
-
-
Expected Outcome: Inhibition of tumor growth in the treated group, potentially associated with a reduction in EGF receptor concentration.[9]
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo rodent studies investigating the effects of this compound (Triptorelin).
Table 1: Effect of Triptorelin on Serum Testosterone Levels in Rats
| Animal Model | Treatment Group | Time Point | Serum Testosterone (ng/dl) | Reference |
| Hypophysectomized, hCG-treated rats | Control | Day 7 | 2044 ± 105 | [4] |
| LHRHa (1 µ g/day ) | Day 7 | 498 ± 37 | [4] | |
| Prepubertal Sprague Dawley rats | Control | Postnatal Day 48 | Significantly higher than treated | [7][8] |
| Triptorelin | Postnatal Day 48 | Significantly lower than control | [7][8] | |
| Control | Postnatal Day 69 | Significantly higher than treated | [7][8] | |
| Triptorelin | Postnatal Day 69 | Further reduction from day 48 | [7][8] |
Table 2: Effect of Triptorelin on Testicular Steroidogenic Enzyme Activity in Rats
| Enzyme | Control (pmol/mg protein/min) | LHRHa Treated (pmol/mg protein/min) | Percent Inhibition | Reference |
| 17-hydroxylase | 654 ± 41 | 37 ± 9 | ~94% | [4] |
| 17,20-desmolase | 522 ± 47 | 103 ± 9 | ~80% | [4] |
| Aromatase | 228 ± 6 | 95 ± 7 | ~58% | [4] |
| 17-ketosteroid reductase | 290 ± 18 | 167 ± 9 | ~42% | [4] |
Table 3: Pharmacokinetic Parameters of Triptorelin Formulations in Rats
| Formulation | Cmax | Time to Cmax | Reference |
| Silica-triptorelin acetate depot | 5-fold lower than Pamorelin® | Not specified | [5][6] |
| Pamorelin® | 7-fold higher than silica-triptorelin at 4h | Initial burst within 24h | [5] |
Conclusion
This compound (Triptorelin) is a potent GnRH agonist with well-documented effects on the pituitary-gonadal axis in rodents. The protocols and data presented here provide a solid foundation for designing and executing in vivo studies to investigate its therapeutic potential and biological functions. Careful consideration of the animal model, dosage, and endpoints is crucial for obtaining robust and reproducible results.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Effect of [D-Trp6]LHRH infusion on prolactin secretion by perifused rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Direct effect of the luteinizing hormone releasing hormone analog D-Trp6-Pro9-Net-LHRH on rat testicular steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The GnRH Agonist Triptorelin Causes Reversible, Focal, and Partial Testicular Atrophy in Rats, Maintaining Sperm Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of LHRH agonists on the growth of human prostatic tumor cells: "in vitro" and "in vivo" studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (Trp6)-LHRH in Prostate Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Trp6)-LHRH, also known as Triptorelin, is a synthetic agonist analog of the natural Gonadotropin-Releasing Hormone (GnRH). It is a decapeptide with a modification at the 6th position, substituting glycine with D-tryptophan, which increases its potency and duration of action. In the context of prostate cancer, this compound has a dual mechanism of action. Systemically, its continuous administration leads to the downregulation of pituitary GnRH receptors, resulting in a sustained decrease in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This, in turn, suppresses testicular testosterone production to castration levels, which is the primary therapeutic goal in androgen-dependent prostate cancer.
Furthermore, emerging evidence suggests that LHRH agonists can exert direct effects on prostate cancer cells through LHRH receptors expressed on the tumor cells themselves.[1] These direct actions are independent of the systemic androgen deprivation and can influence cell proliferation and apoptosis. This document provides detailed application notes and protocols for studying the effects of this compound on prostate cancer cell lines.
Data Presentation
The direct effects of this compound and other LHRH receptor-targeted compounds on prostate cancer cell lines have been evaluated in various studies. The following tables summarize the available quantitative data on cell viability and receptor binding.
Table 1: Effect of this compound (Triptorelin) on the Proliferation of Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | Treatment Concentration | Effect on Proliferation | Reference |
| LNCaP | Androgen-sensitive | 10⁻⁷ M | 42% increase | [2] |
| 10⁻⁴ M | 25% - 65% inhibition | [2] | ||
| PC-3 | Androgen-independent | Not specified | Unaffected | [2] |
Table 2: IC50 Values of LHRH-Conjugated Lytic Peptides in Prostate Cancer Cell Lines
Note: This data is for lytic peptides conjugated to an LHRH sequence, demonstrating the effect of targeting the LHRH receptor.
| Cell Line | Compound | IC50 (µM) | Reference |
| LNCaP | JCHLHRH | 4.4 | [3] |
| JC21LHRH | 9.1 | [3] | |
| DU-145 | JCHLHRH | 4.8 | [3] |
| JC21LHRH | 5.7 | [3] | |
| PC-3 | JCHLHRH | 4.4 | [3] |
| JC21LHRH | 8.2 | [3] |
Table 3: LHRH Receptor Binding Affinity in Prostate Cancer Cell Lines
| Cell Line | Binding Affinity (Kd) | Reference |
| LNCaP | Moderately high affinity: 2.6 x 10⁻⁸ MLow affinity: 7.7 x 10⁻⁶ M | [2] |
| PC-3 | Low affinity: 2.7 x 10⁻⁶ M | [2] |
| DU-145 | Low affinity: 10 µM | [4] |
Signaling Pathways
The direct effects of this compound on prostate cancer cells are initiated by its binding to GnRH receptors on the cell surface. This binding predominantly activates a Gαi protein-coupled signaling cascade, which is distinct from the Gαq/11 pathway activated in the pituitary.[5][6][7] The downstream effects include the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5][7] This initial signal can then influence several downstream pathways, including the MAPK (p38MAPK, ERK, JNK) and PI3K signaling cascades, ultimately leading to the inhibition of cell proliferation and induction of apoptosis.[5]
Experimental Protocols
Detailed methodologies for key experiments to assess the application of this compound in prostate cancer cell lines are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Triptorelin) stock solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or isopropanol with 0.04 N HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the prostate cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium without the compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis in prostate cancer cells treated with this compound using flow cytometry.
Materials:
-
Prostate cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed prostate cancer cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Gently aspirate the culture medium (containing floating cells) and transfer to a centrifuge tube.
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with the medium containing the floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation controls.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The application of this compound in prostate cancer cell lines provides a valuable in vitro model to study the direct, non-systemic effects of LHRH agonists on tumor cells. The provided data and protocols offer a framework for researchers to investigate the antiproliferative and pro-apoptotic effects of this compound. Further research is warranted to elucidate the precise molecular mechanisms underlying these direct actions and to explore their full therapeutic potential in the context of castration-resistant prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of gonadotrophin releasing hormone analogues in prostate cancer are mediated through specific tumour receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
(Trp6)-LHRH use in reproductive biology research models
This document provides detailed application notes and protocols for the use of (Trp6)-LHRH, a potent Gonadotropin-Releasing Hormone (GnRH) agonist, in reproductive biology research models. It is intended for researchers, scientists, and drug development professionals.
Application Notes
Introduction to this compound (Triptorelin)
This compound, commonly known as Triptorelin, is a synthetic decapeptide analogue of the naturally occurring Gonadotropin-Releasing Hormone (GnRH). By substituting the glycine at position 6 with a D-tryptophan, Triptorelin exhibits a higher resistance to enzymatic degradation and an enhanced affinity for the GnRH receptor compared to the native hormone. These properties make it a "super-agonist" widely used in clinical settings and research to modulate the Hypothalamic-Pituitary-Gonadal (HPG) axis.
Mechanism of Action
Triptorelin exerts a biphasic effect on the pituitary gonadotroph cells:
-
Initial Stimulation (Flare Effect): Upon initial administration, Triptorelin binds strongly to GnRH receptors on the anterior pituitary gland, mimicking the action of endogenous GnRH. This leads to a potent and transient surge in the secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This "flare-up" phase results in a temporary increase in gonadal steroid production (testosterone in males, estrogen in females).
-
Sustained Inhibition (Downregulation): Continuous, non-pulsatile exposure to Triptorelin leads to the desensitization and downregulation of GnRH receptors on the pituitary. This involves receptor internalization and uncoupling of signal transduction pathways, rendering the gonadotroph cells refractory to further stimulation. The result is a profound and sustained suppression of LH and FSH secretion, leading to a state of medical castration with significantly reduced levels of gonadal steroids.
The intracellular signaling cascade initiated by GnRH receptor activation involves coupling to a G-protein (Gq/11), which activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), culminating in the synthesis and release of LH and FSH.
Applications in Reproductive Biology Research
This compound is an invaluable tool for creating research models for various physiological and pathological states:
-
Hormone-Dependent Disease Models: By inducing a state of hypogonadism, Triptorelin is used to create animal models for studying hormone-sensitive cancers like prostate and breast cancer, as well as conditions such as endometriosis and uterine fibroids.
-
Controlled Ovarian Stimulation: In assisted reproduction research, Triptorelin is used to prevent a premature LH surge, allowing for controlled follicular development and timed oocyte maturation in animal models.
-
Study of the HPG Axis: The potent and predictable effects of Triptorelin allow researchers to precisely manipulate the HPG axis to investigate feedback mechanisms and the roles of gonadotropins and sex steroids in various physiological processes.
-
Precocious Puberty Models: Triptorelin is used to model the treatment of central precocious puberty by effectively suppressing the premature activation of the HPG axis.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from various research models.
| Parameter | Value | Model System | Notes | Reference(s) |
| Binding Affinity (Kd) | 0.2 nM | CHO cells expressing human GnRH receptor | Kinetic dissociation constant determined via radioligand binding assay. | |
| 26 nM (high affinity) | LNCaP human prostate cancer cells | Displacement experiments revealed two binding sites. | ||
| 7,700 nM (low affinity) | LNCaP human prostate cancer cells | |||
| Effective Concentration | 0.1 nM | Rat anterior pituitary cells in culture | Concentration for maximal induction of gonadotropin alpha-subunit mRNA. | |
| 100 nM (10⁻⁷ M) | LNCaP cells | Proliferative effect observed in serum-supplemented medium. | ||
| In Vivo Dosage (Rodent) | 0.2 - 2.0 µ g/day (SC) | Immature female rats | Effective dose for reducing ovarian LH/hCG receptors. | |
| Hormonal Response (Flare) | Peak LH: ~49.0 IU/L | Healthy women (0.1 mg dose) | Peak occurs approximately 4 hours after administration. | |
| Peak FSH: ~20.3 IU/L | Healthy women (0.1 mg dose) | Peak occurs approximately 5 hours after administration. | ||
| Hormonal Response (Suppression) | LH < 2.5 IU/ |
Application Notes: Measurement of (Trp6)-LHRH Levels Using Radioimmunoassay
Introduction
(Trp6)-LHRH is a potent synthetic agonist analog of the natural Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH). Its primary function is to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. Due to its enhanced potency and prolonged action compared to native LHRH, this compound is widely used in research and clinical applications, including cancer therapy and reproductive medicine. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, drug monitoring, and understanding its physiological effects. Radioimmunoassay (RIA) is a highly sensitive and specific technique ideal for this purpose, capable of detecting picogram levels of the peptide.[1][2][3]
Principle of the Assay
Quantitative Data Summary
The performance of a this compound radioimmunoassay is characterized by its sensitivity, specificity, and precision. The following table summarizes typical performance data gathered from published studies.
| Parameter | Typical Value | Reference |
| Minimum Detectable Concentration | 2 - 10 pg/tube | [1][7] |
| Intra-assay Coefficient of Variation | 8% | [1] |
| Inter-assay Coefficient of Variation | 10% - 12% | [1][8] |
| Cross-reactivity with LHRH | < 1% | [1] |
| Cross-reactivity with other peptides | Not significant | [1] |
Experimental Protocols
Materials and Reagents
-
Antibody: Rabbit anti-(Trp6)-LHRH antibody.
-
Radiolabeled Antigen: 125I-(D-Trp6)-LHRH.[9]
-
This compound Standard: Lyophilized this compound of known purity.
-
Assay Buffer: Phosphate-buffered saline (PBS) containing a protein carrier like bovine serum albumin (BSA) to prevent non-specific binding.
-
Precipitating Reagent: A solution to separate bound and free antigen, such as a second antibody (e.g., goat anti-rabbit IgG) or polyethylene glycol (PEG).[3]
-
Samples: Plasma, serum, or other biological fluids.
-
Equipment: Gamma counter, centrifuge, vortex mixer, precision pipettes.
Protocol for Radioimmunoassay of this compound
-
Preparation of Standards and Samples:
-
Reconstitute the this compound standard to create a stock solution.
-
Perform serial dilutions of the stock solution with assay buffer to prepare a range of standards for the calibration curve.
-
Samples may require extraction or can be assayed directly if validated.[7]
-
-
Assay Procedure:
-
Label tubes for total counts, non-specific binding (NSB), zero standard (B0), standards, and unknown samples.
-
Add a specific volume of assay buffer to the NSB and B0 tubes.
-
Pipette the standard solutions and unknown samples into their respective tubes.
-
Add the anti-(Trp6)-LHRH antibody to all tubes except the total counts and NSB tubes.
-
Vortex all tubes gently and incubate.
-
Add the 125I-(D-Trp6)-LHRH tracer to all tubes.
-
Vortex gently and incubate, typically overnight at 4°C, to allow for competitive binding to reach equilibrium.[3]
-
-
Separation of Bound and Free Antigen:
-
Add the precipitating reagent (e.g., cold second antibody solution) to all tubes except the total counts tube.[3]
-
Incubate to allow for the precipitation of the antibody-antigen complexes.
-
Centrifuge the tubes at a sufficient speed and duration to pellet the precipitate.
-
-
Measurement and Data Analysis:
-
Carefully decant the supernatant containing the free tracer.
-
Measure the radioactivity of the pellet (bound fraction) in each tube using a gamma counter.
-
Calculate the percentage of tracer bound for each standard and sample.
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their binding percentages from the standard curve.
-
Visualizations
Experimental Workflow for this compound Radioimmunoassay
Caption: Workflow of the this compound Radioimmunoassay.
LHRH Signaling Pathway
LHRH and its analogs, such as this compound, exert their effects by binding to LHRH receptors (LHRH-R) on pituitary gonadotrophs.[10][11] This binding primarily activates the Gq/11 G-protein, leading to the stimulation of phospholipase C (PLC).[12][13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[13] These signaling events ultimately lead to the synthesis and secretion of LH and FSH.[10][11][13] In some cancer cells, LHRH receptors may couple to Gi proteins, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels, which can lead to anti-proliferative effects.[10][11][12]
Caption: Simplified LHRH signaling pathway in pituitary gonadotrophs.
References
- 1. Radioimmunoassay for 6-D-tryptophan analog of luteinizing hormone-releasing hormone: measurement of serum levels after administration of long-acting microcapsule formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioimmunoassay - Creative BioMart [creativebiomart.net]
- 3. revvity.com [revvity.com]
- 4. medicallabnotes.com [medicallabnotes.com]
- 5. abyntek.com [abyntek.com]
- 6. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 7. Radioimmunoassay of [D-Trp6]-luteinizing hormone-releasing hormone: its application to animal pharmacokinetic studies after single injection and long-acting formulation administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A radioimmunoassay for human pro-luteinizing hormone-releasing factor [pro-LRF(14-69)OH] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LH-RH, [125I]-[D-Trp6]-, 10µCi | Revvity [revvity.com]
- 10. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Trp6)-LHRH in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing (Trp6)-LHRH, a potent agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, in cell culture experiments. This compound, also known as Triptorelin, is a synthetic decapeptide analog of GnRH. It has demonstrated significant effects on the proliferation, viability, and signaling pathways of various cancer cell lines, making it a valuable tool for oncology research and drug development.
Mechanism of Action
This compound exerts its biological effects by binding to and activating the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR).[1][2] In pituitary gonadotrophs, continuous stimulation by GnRH agonists like Triptorelin leads to an initial surge ("flare-up") of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by receptor downregulation and desensitization. This results in a suppression of gonadotropin release and a subsequent decrease in gonadal steroid production.[1][2][3]
Beyond its effects on the pituitary-gonadal axis, this compound can also have direct effects on various cancer cells that express GnRH receptors.[1][4] These direct actions are often antiproliferative and can be mediated through complex signaling cascades.
Signaling Pathways
The binding of this compound to its receptor can trigger multiple downstream signaling pathways. In many cancer cell types, the GnRHR is coupled to Gαq/11 and Gαi proteins.[1][5] Activation of Gαq/11 stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][7] These events can subsequently activate the mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38, influencing cell proliferation and survival.[7] The PI3K/Akt signaling pathway has also been implicated in GnRH receptor signaling in some cancer types.[8][9][10][11]
Below are diagrams illustrating the key signaling pathways initiated by this compound.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KEGG PATHWAY: map04912 [genome.jp]
- 8. AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways [mdpi.com]
- 9. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PI3 kinase integrates Akt and MAP kinase signaling pathways in the regulation of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Effects of (Trp6)-LHRH on Pituitary Tumor Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of the Luteinizing Hormone-Releasing Hormone (LHRH) analog, (Trp6)-LHRH (Triptorelin), on pituitary tumor cells. This document includes a summary of its mechanism of action, quantitative data from clinical studies, and detailed protocols for key in vitro experiments to assess its therapeutic potential.
Introduction
Pituitary tumors, predominantly benign adenomas, can lead to significant morbidity through hormone overproduction or mass effects. Gonadotropin-releasing hormone (GnRH) analogs, such as this compound, are a therapeutic option. This compound is a potent synthetic decapeptide agonist of the LHRH receptor.[1] Its mechanism of action involves an initial stimulation of the pituitary gonadotrophs, leading to a transient increase in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) secretion.[2] However, continuous administration results in the downregulation and desensitization of pituitary LHRH receptors, leading to a sustained suppression of gonadotropin and sex steroid production.[2][3] Interestingly, LHRH receptors are also expressed on various cancer cells, including pituitary adenomas, suggesting a potential for direct anti-tumor effects.[4]
Quantitative Data Summary
The following table summarizes the in vivo effects of a this compound analog on hormone secretion in patients with glycoprotein hormone-secreting pituitary tumors. It is important to note that the response of pituitary adenomas to LHRH agonists can be paradoxical, with some tumors showing stimulation rather than suppression of hormone secretion, particularly of the alpha-subunit.[5][6][7]
| Patient ID | Tumor Type | This compound Analog Dose | Treatment Duration | Basal LH (mIU/ml) | Post-Treatment LH (mIU/ml) | Basal FSH (mIU/ml) | Post-Treatment FSH (mIU/ml) | Basal α-Subunit (ng/ml) | Post-Treatment α-Subunit (ng/ml) | Reference |
| Patient A | LH & α-subunit secreting | 8 µg/kg/day | 4 weeks | 57 ± 0.7 | 110 ± 5.4 | 3.5 | Unchanged | 26 | 64 ± 3 | [8] |
| Patient B | α-subunit secreting | 8 µg/kg/day | 4 weeks | - | Increased | - | - | Elevated | Markedly Increased | [5][6] |
| Patient C | LH & FSH secreting | 32 µg/kg/day | 8 weeks | Elevated | Significantly Decreased (P < 0.001) | Elevated | Significantly Decreased (P < 0.001) | Elevated | Increased | [5][6] |
| Patient D | FSHβ & α-subunit secreting | 32 µg/kg/day | 8 weeks | - | - | Elevated | Persistent Agonist Effect | Elevated | Markedly Increased | [5][6] |
| Patient E | α-subunit secreting | 32 µg/kg/day | 8 weeks | - | - | - | - | Elevated | Markedly Increased | [5][6] |
Signaling Pathways
This compound binds to the LHRH receptor (LHRH-R), a G-protein coupled receptor, on pituitary tumor cells. The subsequent signaling cascade can influence hormone secretion and cell survival. The diagram below illustrates the putative signaling pathway.
Caption: this compound Signaling in Pituitary Tumor Cells.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the in vitro effects of this compound on pituitary tumor cells.
References
- 1. ukgm.de [ukgm.de]
- 2. cuaj.ca [cuaj.ca]
- 3. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Gonadotropin and alpha-subunit responses to chronic gonadotropin-releasing hormone analog administration in patients with glycoprotein hormone-secreting pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. The luteinizing hormone-releasing hormone (LHRH) agonist [D-Trp6-Pro9-NEt]LHRH increased rather than lowered LH and alpha-subunit levels in a patient with an LH-secreting pituitary tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Administration of (Trp6)-LHRH in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of (Trp6)-LHRH, a potent LHRH (luteinizing hormone-releasing hormone) agonist, in various animal models. The information compiled from numerous studies is intended to guide researchers in designing experiments, understanding expected outcomes, and developing new therapeutic strategies.
Introduction
This compound, and other LHRH agonists, are synthetic analogs of the naturally occurring gonadotropin-releasing hormone (GnRH). While acute administration stimulates the pituitary-gonadal axis, long-term, continuous administration leads to a paradoxical suppression of this axis. This is achieved through downregulation of GnRH receptors in the pituitary gland, leading to decreased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] Consequently, gonadal steroidogenesis and gametogenesis are inhibited, a state often referred to as "medical castration."[3] This reversible effect has made LHRH agonists valuable tools in research and clinical practice for managing hormone-dependent conditions.
Quantitative Data Summary
The following tables summarize the quantitative effects of long-term this compound and other GnRH agonist administration across different animal models.
Table 1: Effects on Hormone Levels
| Animal Model | Agonist Used | Dosage and Administration | Duration | Effect on LH | Effect on Testosterone | Citation |
| Male Rat | [D-Trp6,Pro9-NEt]LFR | Dose-related daily injections | >3 days | Blunted response to agonist | Decreased production | [4] |
| Male Rat | LHRHa (1 µg sc/day) | 7 days | - | Serum levels decreased from 2044 +/- 105 ng/dl to 498 +/- 37 ng/dl | [5] | |
| Male Rat | [D-Trp6]-LHRH long-acting formulation | Single injection | 4-30 days | - | Significantly lowered | [6] |
| Male Dog | [D-Trp6]LHRH ethylamide (50 µg daily) | 1 and 4 months | Decreased cell surface area of LH-producing cells | - | ||
| Male Dog | [D-Trp6]-LHRH long-acting formulation | Single injection | 4-7 days | - | Reduced to castrate level | [6] |
| Boar | Goserelin (2 mg implant) | 8 days | Transitory increase, then return to baseline | Transitory increase, then return to baseline | ||
| Rhesus Monkey | Nafarelin (monthly injection) | 20 months | Uniformly suppressed | Uniformly suppressed | [7] |
Table 2: Effects on Reproductive Organs and Fertility
| Animal Model | Agonist Used | Dosage and Administration | Duration | Effect on Reproductive Organs | Effect on Fertility/Spermatogenesis | Citation |
| Male Rat | [D-Trp6,Pro9-NEt]LFR | Dose-related daily injections | >3 days | Decreased testicular and accessory organ weights | Disrupted tubular morphology, suppression of spermatogenesis | [4] |
| Male Rat | Deslorelin (4.7 mg implant) | 6 months | Histological changes in accessory sex glands and seminiferous tubules | Suppressed | [8] | |
| Rhesus Monkey | Nafarelin (monthly injection) | 20 months | Decreased testis size to ~30% of pretreatment; atrophic Leydig cells | Azoospermia or extreme oligozoospermia | [7] | |
| Female Rat | Leuprolide acetate (50 µg/kg daily) | 25 days (prepubertal) | Delayed vaginal opening | - | [9][10] | |
| Male Dog | Deslorelin implant | Variable | Decreased testicular volume | Azoospermia | [1] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of long-term this compound administration involves the desensitization and downregulation of GnRH receptors on pituitary gonadotrophs.
Caption: Signaling pathway of long-term this compound administration.
Initially, the binding of the LHRH agonist to its receptor stimulates the Gq/11 protein, activating phospholipase C and leading to a transient increase in LH and FSH secretion (the "flare-up" effect).[1][2][11] However, continuous stimulation leads to receptor internalization and uncoupling from its signaling pathway, resulting in a profound and sustained suppression of gonadotropin release.[3]
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. Researchers should adapt these protocols to their specific animal model and experimental goals.
General Experimental Workflow
Caption: Generalized experimental workflow for long-term agonist studies.
Protocol for Long-Term Administration in Rodent Models (Rat)
-
Animal Model: Adult male or female rats (e.g., Wistar, Sprague-Dawley, Long-Evans).
-
Acclimatization: House animals under controlled conditions (12:12 h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Grouping: Randomly assign animals to a control group (vehicle administration) and one or more treatment groups.
-
Agonist Preparation and Administration:
-
For Injections: Dissolve this compound analog (e.g., leuprolide acetate, D-Trp6-Pro9-Net-LHRH) in sterile saline. Administer subcutaneously (SC) at a specified dose (e.g., 1-50 µg/kg) daily.[5][9][12]
-
For Long-Acting Formulations: Utilize commercially available slow-release implants (e.g., deslorelin) or microspheres, inserted subcutaneously.[6][8]
-
-
Monitoring and Sample Collection:
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize animals and collect terminal blood samples via cardiac puncture.
-
Dissect and weigh reproductive organs (testes, seminal vesicles, prostate, ovaries, uterus).
-
Process tissues for histological examination.
-
Analyze serum/plasma for hormone concentrations (LH, testosterone, etc.) using radioimmunoassay (RIA) or ELISA.[5][6][13]
-
Protocol for Long-Term Administration in Non-Human Primate Models
-
Animal Model: Adult male rhesus monkeys (Macaca mulatta).
-
Acclimatization and Baseline: House animals in appropriate facilities and collect baseline data on serum hormone levels, testis size, and sperm counts for several weeks.
-
Agonist Administration:
-
Administer a long-acting formulation of an LHRH agonist, such as nafarelin in poly-D,L-lactic-co-glycolide microspheres, via intramuscular (IM) injection on a monthly basis.[7]
-
-
Monitoring and Sample Collection:
-
Collect blood samples at regular intervals to monitor serum bioactive LH and testosterone.
-
Measure testis size using calipers.
-
Collect semen samples via electroejaculation to determine sperm counts.
-
Perform testicular biopsies at various time points (e.g., 6, 12, 20 months) for histological evaluation.[7]
-
-
Reversibility Assessment:
-
Following the cessation of treatment, continue to monitor hormone levels, testis size, and sperm counts to evaluate the return to pretreatment values.[7]
-
Concluding Remarks
The long-term administration of this compound and other potent LHRH agonists is a reliable method for inducing a reversible suppression of the pituitary-gonadal axis in a variety of animal models. The initial stimulatory phase is consistently followed by a sustained period of inhibition of gonadotropin secretion and gonadal function. The reversibility of these effects makes these compounds valuable for studying reproductive endocrinology and for the development of therapies for hormone-dependent diseases.[7][14] Researchers should carefully consider the animal model, the specific agonist, and the route and duration of administration to achieve the desired experimental outcomes.
References
- 1. Insights into Veterinary Endocrinology: Clinical use of Gonadotropin-Releasing Hormone (GnRH) Agonists in Companion Animals: An Overview [endocrinevet.blogspot.com]
- 2. mdpi.com [mdpi.com]
- 3. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chronic effects of [D-Trp6,Pro9-NEt]luteinizing hormone-releasing factor on reproductive processes in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct effect of the luteinizing hormone releasing hormone analog D-Trp6-Pro9-Net-LHRH on rat testicular steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioimmunoassay of [D-Trp6]-luteinizing hormone-releasing hormone: its application to animal pharmacokinetic studies after single injection and long-acting formulation administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversibility of long-term effects of GnRH agonist administration on testicular histology and sperm production in the nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of long-term release GnRH agonist "deslorelin" on testicular HSP expression, accessory sex glands and testicular functions in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Daily GnRH agonist treatment effectively delayed puberty in female rats without long-term effects on sexual behavior or estrous cyclicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Long-term effects of GnRH agonists on fertility and behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting (Trp6)-LHRH solubility for in vitro experiments
Technical Support Center: (Trp6)-LHRH (Triptorelin)
Welcome to the technical support center for this compound (Triptorelin). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully using this peptide for in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended initial solvent for this compound?
A1: this compound, also known as Triptorelin, is reported to be soluble in water and freely soluble in dilute acetic acid.[1] For initial reconstitution, sterile, distilled water is a good starting point. However, peptide solubility can be sequence-dependent and influenced by its net charge.
Q2: My this compound powder is not dissolving completely in sterile water. What should I do?
A2: If you encounter poor solubility in water, it is likely due to the peptide's physicochemical properties. This compound is a basic peptide.[2][3] To improve solubility, you can try the following:
-
Acidic Solution : Add a small amount of 10-25% aqueous acetic acid to the solution and vortex gently. This will protonate the basic residues and increase solubility. Once dissolved, you can dilute it to your desired concentration with your experimental buffer.
-
Sonication : Brief periods of sonication in an ice-water bath can help break up aggregates and enhance dissolution.[4][5]
-
Gentle Warming : Gently warming the solution (e.g., to 37°C) may improve solubility, but this should be done with caution to avoid peptide degradation.[4]
Q3: After dissolving the peptide, my solution appears cloudy or has precipitates. Is it still usable?
A3: A cloudy solution indicates that the peptide has either not fully dissolved or has aggregated, which can lead to inaccurate concentration measurements and variable experimental results.[6] It is recommended to always centrifuge your peptide solution to pellet any undissolved material before use.[7] To prevent this, consider preparing a more concentrated stock solution in a solvent known to be effective (like dilute acetic acid or a small amount of an organic solvent) and then diluting it slowly into your aqueous experimental buffer with constant agitation.[4]
Q4: What is the best practice for preparing a high-concentration stock solution of this compound?
A4: The best practice is to first determine the optimal solvent. For this compound, a reliable method is to dissolve the lyophilized peptide in a small volume of 0.1 M acetic acid to ensure complete solubilization. Following this, you can dilute the solution to your final desired stock concentration using sterile water or a buffer (e.g., PBS, pH 7.4). Always add the peptide-acid solution dropwise to the buffer while gently vortexing to prevent precipitation.[4]
Q5: How should I store lyophilized and reconstituted this compound to ensure its stability and activity?
A5: Proper storage is critical to prevent degradation.[6]
-
Lyophilized Powder : Store the lyophilized peptide at -20°C or -80°C, protected from light.[6]
-
In Solution : Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][8] Studies have shown that this compound is stable through multiple freeze-thaw cycles and short-term refrigeration, but minimizing these cycles is best practice for long-term experiments.[8]
Q6: Can I use an organic solvent like DMSO to dissolve this compound? What precautions should I take?
A6: Yes, for highly hydrophobic peptides, using a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) is a common strategy.[4][7] First, dissolve the peptide completely in DMSO. Then, slowly add this stock solution dropwise into your aqueous buffer with vigorous stirring to reach the final desired concentration.[4]
-
Precaution : For cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible (typically below 0.5% v/v), as higher concentrations can be cytotoxic or interfere with the assay itself.[7][9]
Quantitative Data: Physicochemical Properties of this compound
The following table summarizes key quantitative data for this compound (Triptorelin).
| Property | Value | Source |
| Alternate Names | Triptorelin, (D-Trp6)-GnRH | [2] |
| Molecular Formula | C64H82N18O13 (Peptide Base) | [2] |
| Molecular Weight | ~1311.5 g/mol | [2] |
| Predicted Water Solubility | 0.0305 mg/mL | [2][3] |
| pKa (Strongest Basic) | 11.54 | [2][3] |
| pKa (Strongest Acidic) | 9.49 | [2][3] |
| Appearance | White to off-white powder | [1] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol provides a step-by-step method for solubilizing this compound for use in typical in vitro experiments.
-
Equilibrate Vial : Before opening, allow the vial of lyophilized peptide to warm to room temperature for 10-15 minutes. This prevents condensation from forming inside the vial.[5]
-
Centrifuge : Briefly centrifuge the vial (e.g., 10,000 x g for 1-2 minutes) to ensure all the lyophilized powder is collected at the bottom of the tube.[5]
-
Prepare Solvent : Prepare a sterile 0.1 M acetic acid solution in water.
-
Initial Dissolution : Carefully open the vial and add the required volume of 0.1 M acetic acid to achieve a concentrated stock solution (e.g., 1-10 mM).
-
Ensure Complete Solubilization : Gently vortex or sonicate the vial until the peptide is completely dissolved and the solution is clear.[5]
-
Final Dilution : Slowly add the dissolved peptide stock solution dropwise into your final aqueous buffer (e.g., cell culture medium or PBS) with gentle stirring to achieve the desired working concentration.
-
Storage : If not for immediate use, dispense the stock solution into single-use aliquots, and store at -20°C or -80°C.[6]
Visual Guides: Diagrams and Workflows
Caption: Troubleshooting workflow for dissolving this compound peptide.
Caption: Primary signaling pathway of the GnRH receptor upon agonist binding.[10][11][12]
Caption: General experimental workflow for using this compound in vitro.
References
- 1. TRIPTORELIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. genscript.com [genscript.com]
- 7. jpt.com [jpt.com]
- 8. Thermal stability of a long-acting analogue of luteinizing hormone releasing hormone (D-trp6-pro9-NEt-LHRH) [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Optimizing (Trp6)-LHRH Dosage for Sustained Hormone Suppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (Trp6)-LHRH, a potent LHRH agonist, for sustained hormone suppression. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce hormone suppression?
A1: this compound is a synthetic analog of the natural Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH). It functions as a super-agonist at the GnRH receptor in the pituitary gland. Initially, this binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can cause a temporary surge in testosterone levels, a phenomenon known as the "flare effect".[1] However, continuous stimulation with this compound leads to desensitization and downregulation of the GnRH receptors on pituitary gonadotrophs.[2] This process involves receptor internalization and uncoupling from its signaling pathways, ultimately resulting in a profound and sustained suppression of LH and FSH secretion, and consequently, a reduction of testosterone to castrate levels.[2]
Q2: How long does it take to achieve castrate levels of testosterone with this compound?
A2: Following the initial surge, castrate levels of serum testosterone are typically achieved within 2 to 4 weeks of initiating continuous treatment with LHRH agonists like this compound.[3] The exact timing can vary based on the dosage, formulation (daily injection vs. sustained-release depot), and individual patient physiology.
Q3: What are the advantages of using a sustained-release formulation of this compound?
A3: Sustained-release formulations, such as biodegradable polymer microparticles or implants, offer several advantages over daily injections. They improve patient compliance and convenience by reducing the frequency of administration to once every 1, 3, or 6 months.[4][5] This also helps to ensure more consistent plasma drug concentrations, which is crucial for maintaining continuous hormone suppression and avoiding testosterone breakthroughs.[4]
Q4: What is the "testosterone escape" phenomenon?
A4: Testosterone escape, or breakthrough, is a transient increase in serum testosterone levels above the castrate threshold (typically >50 ng/dL or 1.7 nmol/L) in patients on LHRH agonist therapy.[6][7] This can occur despite regular administration of the drug and may be associated with suboptimal therapeutic response. Monitoring testosterone levels is crucial for early detection of this phenomenon.
Q5: Can this compound have direct effects on tumor cells?
A5: Yes, in addition to its effects on the pituitary-gonadal axis, evidence suggests that LHRH agonists can have direct effects on certain tumor cells.[2] Receptors for LHRH have been found in various cancers, including prostate, breast, and ovarian cancers.[2] The binding of LHRH agonists to these receptors can inhibit tumor cell proliferation, suggesting a direct anti-cancer effect.[2][8]
Troubleshooting Guides
This section provides practical guidance for addressing common issues encountered during in vitro and in vivo experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| In Vitro: Inconsistent or absent cellular response to this compound | 1. Cell Line Issues: The chosen cell line (e.g., αT3-1, GT1-7) may have lost GnRH receptor expression over multiple passages. Mycoplasma contamination can alter cellular responses.[9] 2. Reagent Quality: The this compound peptide may have degraded due to improper storage or handling. 3. Assay Conditions: Suboptimal cell density, serum starvation conditions, or incubation times can affect the cellular response. | 1. Cell Line Verification: Regularly verify GnRH receptor expression using RT-qPCR or Western blot. Implement a routine mycoplasma testing schedule. Use low-passage cells for critical experiments. 2. Reagent Handling: Store the peptide according to the manufacturer's instructions (typically lyophilized at -20°C or below). Prepare fresh working solutions for each experiment. 3. Assay Optimization: Perform cell seeding density and time-course experiments to determine the optimal conditions for your specific cell line and assay endpoint. |
| In Vitro: High background signal in receptor binding or signaling assays | 1. Non-specific Binding: The radiolabeled or fluorescently-tagged ligand may be binding to non-receptor components. 2. Assay Buffer Composition: Components in the assay buffer may interfere with the detection method. | 1. Optimize Blocking: Include a non-specific binding control by adding a high concentration of unlabeled this compound. Use appropriate blocking agents in your assay buffer (e.g., BSA). 2. Buffer Optimization: Test different assay buffer compositions to identify and eliminate interfering substances. |
| In Vivo: Failure to achieve or maintain testosterone suppression | 1. Suboptimal Dosage: The administered dose of this compound may be insufficient for the animal model. 2. "Testosterone Escape": This can occur even with appropriate dosing. 3. Formulation Issues: For sustained-release formulations, there might be an initial burst release followed by a drop in drug levels below the therapeutic window.[5] | 1. Dose-Response Study: Conduct a dose-response study to determine the optimal dose for sustained testosterone suppression in your specific animal model (see Experimental Protocols). 2. Monitor Testosterone Levels: Regularly monitor serum testosterone levels to detect any escape. Consider co-administration of an anti-androgen, especially during the initial phase of treatment.[3][10] 3. Formulation Characterization: Thoroughly characterize the in vitro and in vivo release kinetics of your sustained-release formulation. |
| In Vivo: Initial testosterone surge ("flare effect") leading to adverse events | This is an expected physiological response to LHRH agonist administration.[1] | In preclinical models, this can be managed by co-administering an androgen receptor antagonist for the first few weeks of treatment.[3] |
Data Presentation
Table 1: In Vivo Effects of a this compound Analog on Serum Testosterone Levels in Rats
| Treatment Group | Dose (µ g/day , s.c.) | Duration | Serum Testosterone (ng/dL) | Percent Suppression |
| Control (Saline) | N/A | 7 days | 2044 ± 105 | 0% |
| (D-Trp6-Pro9-Net)-LHRH | 1 | 7 days | 498 ± 37 | ~76% |
Data adapted from a study in hypophysectomized, hCG-treated rats, demonstrating the direct inhibitory effect of the LHRH agonist on testicular steroidogenesis.[7]
Table 2: Time to GnRH Receptor Downregulation in αT3-1 Cells
| Treatment | Concentration (M) | Duration | GnRH Receptor Number (% of Control) |
| GnRH | 10⁻⁶ | 75 min | ~50% |
| GnRH | 10⁻⁶ | 24 h | ~31% |
| GnRH Agonist | 10⁻⁸ | 2 h | ~54% |
Data compiled from studies on homologous downregulation of GnRH receptors in the αT3-1 gonadotroph cell line.[11]
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study of this compound for Testosterone Suppression in Male Rats
Objective: To determine the effective dose of this compound for sustained testosterone suppression in a male rat model.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
Procedure:
-
Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign rats to different treatment groups (n=5-7 per group), including a vehicle control group (saline) and at least three this compound dose groups (e.g., 10, 50, 100 µg/kg/day).
-
Administration: Administer this compound or saline via subcutaneous injection daily for 28 days. For sustained-release formulations, administer a single dose at the beginning of the study.
-
Blood Sampling: Collect blood samples via tail vein or saphenous vein at baseline (Day 0) and then weekly (e.g., Day 7, 14, 21, 28). For studies investigating the initial flare, more frequent sampling during the first week is recommended.
-
Serum Preparation: Allow blood to clot, then centrifuge at 2000-3000 rpm for 20 minutes to separate the serum. Store serum samples at -80°C until analysis.[15]
-
Testosterone Measurement: Quantify serum testosterone levels using a validated rat testosterone ELISA kit, following the manufacturer's protocol.[12][13][14][15][16]
-
Data Analysis: Plot the mean serum testosterone levels for each group over time. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the testosterone levels between the control and treated groups at each time point.
Protocol 2: In Vitro GnRH Receptor Downregulation Assay in αT3-1 Cells
Objective: To quantify the downregulation of GnRH receptors in a pituitary gonadotroph cell line following treatment with this compound.
Materials:
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Radiolabeled GnRH agonist (e.g., ¹²⁵I-[D-Trp6]-LHRH) or a fluorescently-labeled GnRH analog
-
Scintillation counter or fluorescence plate reader
-
Cell scraper
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture αT3-1 cells in complete medium until they reach 80-90% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M) for different time points (e.g., 2, 8, 24 hours). Include an untreated control group.
-
Cell Lysis and Membrane Preparation (for radioligand binding):
-
Wash cells with ice-cold PBS.
-
Scrape cells into a lysis buffer.
-
Homogenize the cell suspension and centrifuge to pellet the cell membranes.
-
-
Receptor Binding Assay:
-
Incubate the cell membranes with a saturating concentration of radiolabeled GnRH agonist in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled this compound.
-
Separate bound from free ligand by filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Express the number of GnRH receptors in the treated cells as a percentage of the control cells.
Visualizations
GnRH Receptor Signaling Pathway
Caption: GnRH receptor signaling cascade initiated by this compound.
Experimental Workflow for In Vivo this compound Dose-Response Study
Caption: Workflow for determining the effective dose of this compound.
Logical Relationship of LHRH Agonist Action
Caption: The biphasic effect of continuous LHRH agonist administration.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effect of 2-week combination therapy with the luteinizing hormone-releasing hormone (LHRH) agonist [D-Trp6, des-Gly-NH2(10)]LHRH ethylamide and the antiandrogen flutamide on prostate structure and steroid levels in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in the delivery of peptide drugs: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct effect of the luteinizing hormone releasing hormone analog D-Trp6-Pro9-Net-LHRH on rat testicular steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Persistent GnRH receptor activation in pituitary αT3-1 cells analyzed with a label-free technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.fishersci.eu [static.fishersci.eu]
- 10. Combined long-term treatment with an LHRH agonist and a pure antiandrogen blocks androgenic influence in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Homologous down-regulation of gonadotropin-releasing hormone receptor sites and messenger ribonucleic acid transcripts in alpha T3-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. sceti.co.jp [sceti.co.jp]
- 15. bt-laboratory.com [bt-laboratory.com]
- 16. Testosterone Testing In Rat or Mouse ELISA Kit [rmdiagnostics.com]
- 17. Translational regulation of the gonadotropin-releasing hormone receptor in alpha T3-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Navigating the Initial Flare-Up Effect of (Trp6)-LHRH Agonists: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the initial flare-up effect associated with (Trp6)-LHRH agonists in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the "initial flare-up effect" of this compound agonists?
A1: The initial flare-up effect is a transient surge in luteinizing hormone (LH) and testosterone levels that occurs shortly after the initial administration of a this compound agonist.[1][2] This paradoxical effect precedes the intended therapeutic outcome of long-term suppression of these hormones. The agonist initially stimulates the LHRH receptors in the pituitary gland, leading to an acute release of gonadotropins before the receptors become desensitized and downregulated.[1][3]
Q2: How long does the flare-up effect last?
A2: The biochemical flare typically begins within hours of administration, with LH levels peaking around 24 hours and testosterone levels peaking at approximately day 3.[1] These hormone levels generally return to baseline within 7 to 15 days, followed by a decline to castrate levels within 2 to 4 weeks of continuous agonist treatment.[2][4]
Q3: What are the experimental implications of this flare-up effect?
A3: In preclinical and clinical research, the initial hormonal surge can lead to a temporary exacerbation of hormone-dependent conditions. For instance, in prostate cancer models, it can transiently stimulate tumor growth and lead to a worsening of symptoms.[3] This can confound experimental results if not properly managed, potentially leading to misinterpretation of the agonist's long-term efficacy.
Q4: How can the flare-up effect be mitigated in an experimental setting?
A4: The most common and effective strategy is the co-administration of an antiandrogen agent.[1][5] Antiandrogens work by blocking the action of the increased testosterone at the receptor level, thereby preventing the downstream effects of the hormonal surge. It is recommended to begin antiandrogen treatment approximately one week prior to the first administration of the LHRH agonist to ensure adequate receptor blockade.[1]
Troubleshooting Guide
Issue 1: Inconsistent or exaggerated flare-up effect observed in animal models.
-
Possible Cause 1: Animal Strain and Age Variability. Different rodent strains can exhibit varying sensitivities to LHRH agonists. Age can also be a factor, with older animals potentially having a different hormonal baseline and response.
-
Solution: Standardize the animal model by using a single, well-characterized strain and a narrow age range for all experimental subjects.
-
-
Possible Cause 2: Dosing and Administration Inconsistencies. Improper dosing or inconsistent administration techniques (e.g., subcutaneous vs. intraperitoneal injection) can lead to variable absorption and bioavailability of the agonist.
-
Solution: Ensure accurate dose calculations based on body weight and utilize a consistent and well-documented administration route for all animals in the study.
-
Issue 2: Failure to observe the expected long-term suppression of testosterone after the initial flare.
-
Possible Cause 1: Incorrect Dosing Regimen. Continuous exposure to the LHRH agonist is necessary to induce receptor desensitization and downregulation. Intermittent or insufficient dosing may not achieve the desired long-term suppression.
-
Solution: Review the experimental protocol to confirm that the dosing frequency and concentration are in line with established models for inducing long-term testosterone suppression. For long-acting formulations, ensure proper administration to allow for sustained release.
-
-
Possible Cause 2: "Testosterone Escape". In some cases, a transient recovery of testosterone levels can occur after the initial suppression.
-
Solution: Implement regular monitoring of testosterone levels throughout the study period to detect any potential "escape." If observed, the dosing regimen may need to be adjusted.
-
Issue 3: Antiandrogen co-treatment does not completely abrogate the flare-up effect.
-
Possible Cause 1: Insufficient Duration of Antiandrogen Pre-treatment. If the antiandrogen is not administered for a sufficient period before the LHRH agonist, it may not have reached therapeutic levels to effectively block the androgen receptors.
-
Solution: Initiate antiandrogen treatment at least 7 days prior to the first dose of the this compound agonist.[1]
-
-
Possible Cause 2: Inadequate Antiandrogen Dose. The dose of the antiandrogen may be insufficient to competitively inhibit the high levels of testosterone produced during the flare.
-
Solution: Consult literature for appropriate dosing of the specific antiandrogen being used in your animal model. A dose-response study may be necessary to determine the optimal concentration.
-
Quantitative Data Summary
The following tables summarize the typical hormonal changes observed during the initial flare-up effect of LHRH agonists.
Table 1: Timeline and Magnitude of LH and Testosterone Surge
| Hormone | Time to Peak | Peak Level (relative to baseline) | Duration of Surge |
| Luteinizing Hormone (LH) | ~24 hours | ~300% (3-fold increase) | ~7 days |
| Testosterone | ~3 days | ~145-170% | ~7-15 days |
Data compiled from multiple sources.[1][4]
Table 2: Effect of Antiandrogen Co-administration on Flare-up
| Treatment Group | Peak Testosterone Level (relative to baseline) | Clinical Symptoms of Flare |
| LHRH Agonist Alone | ~145-170% | Often Observed |
| LHRH Agonist + Antiandrogen | Similar to LHRH Agonist Alone | Significantly Reduced or Absent |
Note: Antiandrogens do not prevent the biochemical surge in testosterone but block its effects at the receptor level.
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound Agonist-Induced Flare-up and Mitigation with an Antiandrogen
Objective: To characterize the testosterone flare-up induced by a this compound agonist and to assess the efficacy of an antiandrogen in mitigating its effects in a male rodent model.
Materials:
-
This compound agonist (e.g., Leuprolide)
-
Antiandrogen (e.g., Bicalutamide)
-
Vehicle for drug delivery (e.g., sterile saline, DMSO/corn oil)
-
Male rodents (e.g., Sprague-Dawley rats, 8-10 weeks old)
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Testosterone ELISA kit
Methodology:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to the following treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound agonist only
-
Group 3: Antiandrogen only
-
Group 4: Antiandrogen + this compound agonist
-
-
Pre-treatment:
-
Administer the antiandrogen or its vehicle to Groups 3 and 4 daily for 7 consecutive days prior to the administration of the LHRH agonist.
-
-
Agonist Administration:
-
On Day 0, administer a single subcutaneous dose of the this compound agonist or its vehicle to the appropriate groups (Groups 2 and 4).
-
-
Blood Sampling:
-
Collect blood samples via tail vein or saphenous vein at the following time points:
-
Baseline (prior to any treatment)
-
Day 0 (prior to agonist administration)
-
Days 1, 3, 7, 14, and 21 post-agonist administration.
-
-
-
Hormone Analysis:
-
Process blood samples to obtain plasma.
-
Measure testosterone concentrations using a validated testosterone ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot mean testosterone concentrations versus time for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare testosterone levels between groups at each time point.
-
Protocol 2: In Vitro LHRH Receptor Activation Assay
Objective: To determine the dose-dependent activation of the LHRH receptor by a this compound agonist in a cell-based assay.
Materials:
-
Cell line expressing the LHRH receptor (e.g., pituitary gonadotroph cell line like LβT2, or a transfected cell line like HEK293-LHRHR)
-
This compound agonist
-
Cell culture medium and supplements
-
Assay buffer
-
A method to measure downstream signaling (e.g., cAMP assay kit, IP1 assay kit, or a reporter gene assay)
Methodology:
-
Cell Culture: Culture the LHRH receptor-expressing cells according to standard protocols.
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound agonist in assay buffer.
-
Cell Treatment:
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the different concentrations of the this compound agonist to the wells. Include a vehicle control.
-
-
Incubation: Incubate the plate at 37°C for the time specified by the downstream signaling assay manufacturer (typically 30-60 minutes).
-
Signal Detection:
-
Lyse the cells (if required by the assay kit).
-
Measure the downstream signal (e.g., cAMP levels, IP1 accumulation, or reporter gene expression) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the response (e.g., cAMP concentration) against the log of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value of the this compound agonist.
-
Visualizations
Caption: Signaling pathway of this compound agonists in pituitary gonadotroph cells.
Caption: Experimental workflow for in vivo evaluation of the flare-up effect.
Caption: Logical relationship for mitigating the flare-up effect.
References
- 1. Flare Associated with LHRH-Agonist Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges with Luteinizing Hormone-Releasing Hormone Agonists: Flare and Surge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preventing degradation of (Trp6)-LHRH in experimental solutions
Welcome to the technical support center for (Trp6)-LHRH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your peptide during your experiments.
Troubleshooting Guide
Encountering issues with this compound stability? Use the table below to identify potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Actions |
| Loss of biological activity or inconsistent results | Peptide degradation due to enzymatic activity (proteases) in the experimental solution. | Add a protease inhibitor cocktail to your solution. Refer to the Protease Inhibitor Cocktails for this compound Stabilization table for recommended formulations. |
| Peptide degradation due to suboptimal pH of the solution. | Adjust the pH of your experimental solution to approximately 5.0, which has been shown to be the pH of maximum stability for triptorelin, a closely related analog.[1] | |
| Peptide degradation due to high temperatures. | Maintain experimental solutions at low temperatures (e.g., on ice) whenever possible. For storage, refer to the Storage and Handling FAQs . | |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Appearance of unexpected peaks in HPLC analysis | Degradation of this compound into smaller peptide fragments or modified forms. | Characterize the degradation products using HPLC-MS. Compare the chromatogram to a fresh, undegraded sample. Implement the stabilization strategies outlined in this guide. |
| Oxidation of the Tryptophan (Trp) residue. | Degas solutions to remove dissolved oxygen. Consider adding antioxidants like methionine or ascorbic acid, though their compatibility with your specific assay should be verified. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in experimental solutions?
A1: The degradation of this compound, an analog of Luteinizing Hormone-Releasing Hormone (LHRH), in experimental settings is primarily due to two factors:
-
Enzymatic Degradation: Proteases, which are enzymes that break down proteins and peptides, are the main culprits. These can be introduced into your experimental solution through cell lysates, tissue homogenates, or microbial contamination. Common proteases that can degrade LHRH analogs include serine proteases, aminopeptidases, and metalloproteases.
-
Physicochemical Instability: Factors such as suboptimal pH, high temperatures, and oxidation can also lead to the chemical degradation of the peptide. For instance, the stability of triptorelin, a this compound analog, is significantly influenced by pH, with maximum stability observed around pH 5.0.[1]
Q2: How can I prevent enzymatic degradation of this compound?
A2: The most effective way to prevent enzymatic degradation is to use a protease inhibitor cocktail. This is a mixture of different inhibitors that target a broad range of proteases. A general-purpose cocktail should include inhibitors for serine proteases (e.g., aprotinin), aminopeptidases (e.g., bestatin), and metalloproteases (e.g., EDTA). For recommended concentrations, please see the Protease Inhibitor Cocktails for this compound Stabilization table below.
Q3: What are the optimal storage conditions for this compound solutions?
A3: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. Once reconstituted, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[2] For short-term storage of working solutions, refrigeration at 4°C is acceptable for a limited time, but stability should be verified for your specific experimental duration. A study on a triptorelin formulation showed 98% stability for at least 6 months at 5°C.[3][4]
Q4: What is the impact of this compound degradation on my experimental results?
A4: Degradation of this compound leads to a decrease in the concentration of the active peptide, which can result in a loss of biological activity and inconsistent experimental outcomes. Furthermore, the degradation products themselves could potentially interfere with the assay, for example, by competitively binding to the LHRH receptor with lower affinity or having other off-target effects. This can lead to misinterpretation of your data.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of this compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the intact peptide from its degradation products. A detailed protocol for a UHPLC-based method for triptorelin, a this compound analog, is provided in the Experimental Protocols section.
Data Presentation
Protease Inhibitor Cocktails for this compound Stabilization
The following table provides recommended starting concentrations for a protease inhibitor cocktail to prevent the degradation of this compound in experimental solutions. It is advisable to prepare concentrated stock solutions of each inhibitor and then combine them to create the final cocktail.
| Inhibitor Class | Inhibitor | Stock Solution | Final Concentration | Target Proteases |
| Serine Proteases | Aprotinin | 2 mg/mL in water | 2 µg/mL | Trypsin, Chymotrypsin, Plasmin |
| Aminopeptidases | Bestatin | 1 mM in DMSO | 1 µM | Leucine aminopeptidase, Aminopeptidase B |
| Metalloproteases | EDTA | 0.5 M in water (pH 8.0) | 1-5 mM | Zinc metalloproteases |
Note: The optimal concentration of each inhibitor may vary depending on the specific experimental conditions, such as the type of sample (e.g., cell lysate, tissue homogenate) and the expected protease activity. It is recommended to optimize the inhibitor concentrations for your specific application.
Experimental Protocols
Stability-Indicating UHPLC Method for this compound (Triptorelin) Analysis
This protocol is adapted from a validated method for triptorelin and is suitable for monitoring the stability of this compound and separating it from its degradation products.[1][5]
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
UHPLC system with PDA or UV detector
-
YMC Triart C18 column (50 x 2.1 mm, 1.9 µm) or equivalent
2. Chromatographic Conditions:
-
Mobile Phase A: 10 mM ammonium formate buffer (pH 5.0) in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A 5-minute gradient optimized to separate the parent peptide from its degradation products.
-
Flow Rate: 0.48 mL/min
-
Column Temperature: 54°C
-
Detection Wavelength: 280 nm
3. Sample Preparation:
-
Prepare a stock solution of this compound in ultrapure water or a suitable buffer.
-
For stability studies, incubate the this compound solution under the desired experimental conditions (e.g., different temperatures, pH values, with or without protease inhibitors).
-
At specified time points, withdraw an aliquot of the solution and dilute it with Mobile Phase A to a suitable concentration for HPLC analysis.
-
If the sample contains proteins or other macromolecules, perform a protein precipitation step (e.g., with acetonitrile or trichloroacetic acid) followed by centrifugation before injection.
4. Analysis:
-
Inject the prepared sample into the UHPLC system.
-
Record the chromatogram and integrate the peak areas for the intact this compound and any degradation products.
-
Calculate the percentage of intact this compound remaining at each time point to determine the degradation rate.
Visualizations
LHRH Receptor Signaling Pathway
The binding of this compound to its receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that can vary depending on the cell type. In pituitary gonadotrophs, it primarily activates the Gαq/11 pathway, leading to the stimulation of gonadotropin release. In some cancer cells, it has been shown to couple to Gαi, inhibiting cell proliferation.[3]
Caption: LHRH Receptor Signaling Pathways.
Experimental Workflow for this compound Stability Assessment
This workflow outlines the key steps for assessing the stability of this compound in an experimental solution.
Caption: Workflow for this compound Stability Testing.
Logical Relationship of Degradation and its Consequences
This diagram illustrates the relationship between the causes of this compound degradation and the resulting experimental consequences.
Caption: Causes and Consequences of this compound Degradation.
References
- 1. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. In vivo biocompatibility, sustained-release and stability of triptorelin formulations based on a liquid, degradable polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability of (Trp6)-LHRH in different solvent preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (Trp6)-LHRH, also known as triptorelin, in various solvent preparations. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data summaries to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound in aqueous solutions?
A1: For maximal stability of this compound in aqueous solutions, a pH of approximately 5.0 is recommended.[1][2] Stability decreases at both lower and higher pH values due to different degradation mechanisms.
Q2: Which buffer systems are recommended for aqueous formulations of this compound?
A2: Acetate buffers have been shown to have a favorable effect on the stability of this compound.[1][2] Conversely, phosphate buffers may lead to increased degradation and should be used with caution.[1][2] The concentration of acetate buffer does not appear to significantly affect stability, while higher concentrations of phosphate can accelerate degradation.[1][2]
Q3: How does temperature affect the stability of this compound solutions?
A3: this compound is relatively stable at refrigerated (4°C) and room temperatures (20°C). One study predicted that a solution in 0.1 M acetate buffer at pH 5.0 would retain 90% of its potency for 7.7 years at 20°C.[1][2] However, degradation accelerates at elevated temperatures. For instance, heating solutions to 60°C can lead to the formation of degradation products.[3] Long-term storage of aqueous solutions should be at refrigerated or frozen temperatures. Solid this compound is stable for at least four years when stored at -20°C.[4]
Q4: Can I use organic co-solvents to dissolve this compound? What is its stability in these solvents?
A4: Yes, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide (DMF).[4] While detailed quantitative stability studies in these solvents are not extensively published, product information suggests that aqueous solutions should not be stored for more than a day, implying better stability in non-aqueous or frozen solutions.[4] this compound also shows good stability within polymeric matrices that are prepared using organic solvents, indicating compatibility during the formulation process.[5][6]
Q5: What are the primary degradation pathways for this compound?
A5: The degradation of this compound in aqueous solutions is highly dependent on pH. In acidic conditions, deamidation is a common degradation pathway. In the pH range of 5-6, hydrolysis of the peptide backbone, particularly at the N-terminal side of the serine residue at position 4, can occur. At a pH greater than 7, epimerization of the same serine residue is the predominant degradation route. The substitution of D-tryptophan at position 6 provides significant resistance to enzymatic degradation compared to the native LHRH.
Q6: How can I monitor the stability of my this compound preparation?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach for monitoring the integrity of this compound and quantifying its degradation products.[1][2] This method should be capable of separating the intact peptide from all potential impurities and degradants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly (frozen or refrigerated in an appropriate buffer). Verify the stability of your specific formulation using HPLC. |
| Unexpected peaks in my HPLC chromatogram. | Presence of degradation products. | Compare the chromatogram to a reference standard and to samples subjected to forced degradation (see Experimental Protocols) to identify the degradation peaks. Re-evaluate your solvent preparation and storage conditions. |
| Precipitation of this compound from solution. | Poor solubility in the chosen solvent system or pH is near the isoelectric point. | This compound pamoate has poor solubility in aqueous buffers.[7] Consider using a different buffer system or adding a solubilizing agent. Ensure the pH of your solution is optimal for both solubility and stability. |
Quantitative Data Summary
The stability of this compound is significantly influenced by the solvent, pH, and temperature. The following table summarizes key stability findings from various studies.
| Solvent/Formulation | pH | Temperature | Stability Results | Reference |
| 0.1 M Acetate Buffer with 3% (w/v) mannitol | 5.0 | 20°C | Predicted t90% of 7.7 years | [1][2] |
| Aqueous Solution | 9.0 | 60°C | Degradation observed after 11 days | [3] |
| Corn Oil | N/A | 4°C | 100% stable after 5.5 years | |
| Solution (unspecified) | N/A | 60°C | Stable for 5 days | |
| Solution (unspecified) | N/A | 4°C | Stable for 8 days | |
| Hexyl-substituted poly(lactic acid) (hexPLA) matrix | N/A | 5°C | 98% stability for at least 6 months | [5][6] |
| Hexyl-substituted poly(lactic acid) (hexPLA) matrix | N/A | 40°C | 78% stability after 6 months | [5][6] |
| Solid (trifluoroacetate salt) | N/A | -20°C | ≥4 years | [4] |
| PBS | 7.2 | N/A | Recommended not to store for more than one day | [4] |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. Specific parameters may need to be optimized for your particular instrumentation and formulation.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm or 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the this compound sample in the initial mobile phase composition.
Forced Degradation Study
To ensure your HPLC method is stability-indicating, it is essential to perform a forced degradation study. This involves subjecting the this compound solution to harsh conditions to intentionally generate degradation products.
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate the sample solution at 80°C for 48 hours.
-
Photostability: Expose the sample solution to light according to ICH Q1B guidelines.
Analyze the stressed samples using the HPLC method described above. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main this compound peak and from each other.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: pH-dependent degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term stability of aqueous solutions of luteinizing hormone-releasing hormone assessed by an in vitro bioassay and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In vivo biocompatibility, sustained-release and stability of triptorelin formulations based on a liquid, degradable polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Optimizing incubation times for (Trp6)-LHRH cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for (Trp6)-LHRH cell-based assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cell-based assays?
This compound, also known as Triptorelin, is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. In cell-based assays, it is used to study the signaling and function of the GnRH receptor. Upon binding to its receptor, a G-protein coupled receptor (GPCR), this compound primarily activates two key signaling pathways: the Gq/11 pathway, which leads to an increase in intracellular calcium (Ca2+), and the Gs pathway, which stimulates the production of cyclic AMP (cAMP).[1][2] The specific pathway activated can depend on the cell type and the experimental conditions.
Q2: What are the typical incubation times for this compound in cell-based assays?
The optimal incubation time for this compound is highly dependent on the specific assay and the cellular response being measured.
-
For rapid signaling events , such as intracellular calcium mobilization, short incubation times ranging from seconds to a few minutes are typically sufficient.
-
For second messenger accumulation , like cAMP production, incubation times of 30 minutes to a few hours are common.
-
For longer-term cellular responses , such as gene expression (e.g., LH beta mRNA) or cell proliferation studies, incubation times can range from several hours to over 72 hours .[3]
It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay readout.
Q3: How does prolonged incubation with this compound affect the cellular response?
Prolonged exposure of cells to this compound can lead to receptor desensitization and downregulation.[4] This is a physiological negative feedback mechanism where the cell becomes less responsive to the agonist over time. An initial strong signal (e.g., LH release) may peak within the first 30 minutes of stimulation and then decline, even in the continued presence of the agonist.[5] This phenomenon is critical to consider when designing experiments, as longer incubation times do not always result in a stronger or more sustained signal.
Q4: What are some common cell lines used for this compound assays?
Several cell lines are used to study the effects of this compound, depending on the research focus. Pituitary-derived cell lines like αT3-1 are a widely used model for studying GnRH action related to gonadotropin regulation.[2] For cancer research, various cancer cell lines that express the GnRH receptor are utilized, including prostate (e.g., LNCaP), breast (e.g., MCF-7), and ovarian cancer cell lines.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak signal upon this compound stimulation. | 1. Suboptimal incubation time: The incubation period may be too short or too long, missing the peak response. 2. Low GnRH receptor expression: The cell line may not express a sufficient number of GnRH receptors. 3. This compound degradation: The peptide may have degraded due to improper storage or handling. 4. Incorrect assay setup: Issues with reagent concentrations, buffer composition, or instrument settings. | 1. Perform a time-course experiment: Measure the response at multiple time points (e.g., 1, 5, 15, 30, 60, 120 minutes) to identify the optimal incubation time. 2. Verify receptor expression: Confirm GnRH receptor expression using techniques like qPCR or Western blotting. Consider using a cell line known to have high GnRH receptor expression. 3. Use fresh this compound: Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. 4. Optimize assay parameters: Review and optimize all assay components and instrument settings according to the manufacturer's protocols and relevant literature. |
| High background signal or high signal in negative controls. | 1. Basal receptor activity: Some cell lines may exhibit high basal activity of the GnRH receptor. 2. Cell stress: Over-confluent or unhealthy cells can lead to non-specific signaling. 3. Assay reagent interference: Components of the cell culture media or assay buffer may interfere with the detection method. | 1. Consider using an inverse agonist: To reduce basal signaling in your assay. 2. Maintain healthy cell cultures: Ensure cells are seeded at an optimal density and are in a healthy state before starting the experiment. 3. Optimize buffer conditions: Use a serum-free medium or a simplified buffer during the assay to minimize interference. |
| Signal decreases with longer incubation times. | 1. Receptor desensitization/downregulation: Prolonged exposure to this compound leads to a reduction in cellular responsiveness.[4][5] 2. Cell toxicity: High concentrations of this compound or prolonged incubation may induce cytotoxicity in some cell lines. | 1. Shorten the incubation time: Based on a time-course experiment, select an earlier time point that provides a robust signal before significant desensitization occurs. 2. Perform a cytotoxicity assay: Evaluate the effect of different concentrations and incubation times of this compound on cell viability using an assay like MTT or Trypan Blue exclusion. |
Data Presentation: Optimizing Incubation Times
The following tables summarize recommended incubation time ranges for different this compound cell-based assays based on published literature.
Table 1: Incubation Times for Second Messenger & Ion Flux Assays
| Assay Type | Typical Incubation Time | Key Considerations |
| Intracellular Calcium (Ca2+) Mobilization | 1 - 5 minutes | The response is typically rapid and transient. A kinetic reading is highly recommended to capture the peak signal. |
| cAMP Accumulation | 30 - 60 minutes | The signal accumulates over time. A phosphodiesterase (PDE) inhibitor is often included to prevent cAMP degradation. |
Table 2: Incubation Times for Downstream Cellular Response Assays
| Assay Type | Typical Incubation Time | Key Considerations |
| Luteinizing Hormone (LH) Release | 30 minutes - 4 hours | The initial release is rapid, but desensitization can occur with longer incubations.[5] |
| Gene Expression (e.g., mRNA levels) | 4 - 72 hours | Changes in gene expression are a slower process requiring longer incubation times.[3] |
| Cell Proliferation / Viability | 24 - 168 hours | Assessing the impact on cell growth requires extended incubation periods. |
Experimental Protocols & Visualizations
This compound Signaling Pathways
This compound binding to the GnRH receptor can trigger two main signaling cascades, leading to varied cellular responses.
Caption: this compound signaling through Gq/11 and Gs pathways.
Experimental Workflow: Time-Course Optimization
To determine the optimal incubation time for a this compound assay, a time-course experiment is essential. The following workflow outlines the key steps.
Caption: Workflow for an incubation time-course experiment.
Detailed Experimental Protocol: Intracellular Calcium Mobilization Assay
This protocol provides a detailed methodology for measuring this compound-induced intracellular calcium mobilization.
Materials:
-
Cells expressing GnRH receptor (e.g., αT3-1)
-
Black, clear-bottom 96-well or 384-well microplates
-
This compound stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Seeding:
-
Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Cell Washing (if required by the dye kit):
-
Gently remove the dye loading solution.
-
Wash the cells with assay buffer to remove any extracellular dye.
-
Add fresh assay buffer to each well.
-
-
Compound Preparation:
-
Prepare a concentrated working solution of this compound in the assay buffer.
-
-
Measurement:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for 15-20 seconds.
-
Use the instrument's automated injector to add the this compound working solution to the wells.
-
Continue recording the fluorescence for 1-5 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the fluorescence response over time to visualize the calcium mobilization kinetics.
-
The peak of this curve will indicate the optimal time for measuring the acute response.
-
References
- 1. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 2. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of luteinizing hormone releasing hormone (LHRH) and [D-Trp6, des-Gly-NH2(10)]LHRH ethylamide on alpha-subunit and LH beta messenger ribonucleic acid levels in rat anterior pituitary cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of [D-Trp6]LHRH infusion on prolactin secretion by perifused rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of (Trp6)-LHRH in Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating interference when measuring (Trp6)-LHRH, a synthetic gonadotropin-releasing hormone (GnRH) analog, in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
This compound, also known as Triptorelin, is a potent synthetic agonist of the luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). It is widely used in clinical and research settings for the treatment of hormone-dependent cancers such as prostate and breast cancer, as well as in assisted reproductive technologies. Accurate measurement of this compound is crucial for pharmacokinetic studies, dose-response evaluations, and therapeutic drug monitoring to ensure efficacy and patient safety.
Q2: What are the common types of interference observed in this compound immunoassays?
Immunoassays for this compound, like other peptide hormone assays, are susceptible to various types of interference that can lead to inaccurate results.[1][2][3] Common interferences include:
-
Heterophile Antibodies: These are human antibodies that can bind to the animal antibodies used in the immunoassay, leading to false positive or false negative results.[2] They can bridge the capture and detection antibodies in a sandwich assay, mimicking the presence of the analyte.
-
Human Anti-Animal Antibodies (HAAA), including Human Anti-Mouse Antibodies (HAMA): These antibodies develop in individuals who have been exposed to animal-derived proteins and can interfere with assays that use animal-derived antibodies.[1]
-
Cross-Reactivity: This occurs when substances with a similar structure to this compound, such as other LHRH analogs (e.g., leuprolide, goserelin), endogenous GnRH, or metabolites, bind to the assay antibodies.[4][5] This can lead to an overestimation of the this compound concentration.
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma), such as lipids, proteins, and salts, can non-specifically interfere with the antigen-antibody binding, affecting the accuracy of the measurement.[4]
-
High-Dose Hook Effect: In sandwich immunoassays, excessively high concentrations of this compound can saturate both capture and detection antibodies, leading to a paradoxical decrease in the measured signal and an underestimation of the analyte concentration.[6]
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating common issues encountered during the measurement of this compound in immunoassays.
Issue 1: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in sample collection and handling. | Standardize sample collection, processing, and storage procedures. Ensure consistent clotting times and centrifugation parameters for serum or plasma preparation.[7] | Reduced variability between sample aliquots and improved assay precision. |
| Pipetting errors or improper mixing of reagents. | Calibrate pipettes regularly. Ensure thorough mixing of all reagents and samples before use. Follow a consistent pipetting technique.[8] | Improved precision and accuracy of the standard curve and sample measurements. |
| Plate reader malfunction or incorrect settings. | Verify the plate reader's wavelength and filter settings are appropriate for the substrate used. Perform regular maintenance and calibration of the instrument. | Accurate and consistent absorbance, fluorescence, or luminescence readings. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient blocking. | Optimize the blocking step by testing different blocking agents (e.g., BSA, non-fat dry milk, commercial blockers), concentrations, and incubation times.[9] | Reduced non-specific binding of assay reagents to the plate, resulting in a lower background signal. |
| Non-specific binding of detection antibody. | Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio. Include a "no-analyte" control to assess non-specific binding. | Minimized non-specific binding and a cleaner signal. |
| Contaminated reagents or buffers. | Prepare fresh buffers and reagents. Use high-quality, sterile water. Filter buffers if necessary. | Elimination of contaminants that may contribute to a high background. |
| Inadequate washing. | Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.[8][10] | Thorough removal of unbound reagents, leading to a lower background. |
Issue 3: Falsely Elevated or Depressed this compound Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Heterophile antibody interference. | 1. Use Heterophile Blocking Agents: Add commercially available heterophile antibody blockers to the sample diluent.[11] 2. Sample Pre-treatment with PEG: Precipitate immunoglobulins (including heterophile antibodies) with polyethylene glycol (PEG). | 1. Neutralization of heterophile antibodies, leading to more accurate results. 2. Removal of interfering antibodies, resulting in a corrected analyte concentration. |
| Cross-reactivity with other LHRH analogs. | 1. Assess Antibody Specificity: Review the antibody cross-reactivity data provided by the manufacturer. 2. Perform Specificity Testing: Test the assay's cross-reactivity with structurally similar LHRH analogs (e.g., leuprolide, goserelin) that may be present in the samples. | 1. Understanding the potential for interference from other compounds. 2. Quantifying the extent of cross-reactivity to accurately interpret results. |
| Matrix effects. | 1. Serial Dilution: Perform a serial dilution of the sample. If matrix effects are present, the measured concentration will not be linear across the dilution series.[11] 2. Spike and Recovery: Add a known amount of this compound to the sample and measure the recovery. Poor recovery indicates the presence of matrix effects. | 1. Identification of non-linear dilution profiles, confirming matrix interference. 2. Assessment of the degree of signal suppression or enhancement caused by the matrix. |
Quantitative Data Summary
The following table summarizes the potential impact of interference and the effectiveness of mitigation strategies. Please note that specific percentages can vary significantly depending on the assay, sample type, and the nature of the interference.
| Interference Type | Potential Impact on Measurement | Mitigation Strategy | Reported Effectiveness |
| Heterophile Antibodies | Falsely elevated or depressed results. Prevalence of interference can range from 0.05% to over 6% in some assays.[6] | Use of heterophile blocking reagents. | Can significantly reduce or eliminate interference, bringing results closer to the true value.[11] |
| Cross-Reactivity | Falsely elevated results depending on the specificity of the antibody. | Use of highly specific monoclonal antibodies. | Can minimize cross-reactivity with other LHRH analogs. Specificity should be validated for each assay. |
| Matrix Effects | Can cause signal suppression or enhancement, leading to inaccurate quantification. | Sample dilution. | Can reduce the concentration of interfering substances, but may also dilute the analyte below the detection limit. |
| High-Dose Hook Effect | Falsely low results at very high analyte concentrations.[6] | Sample dilution to bring the analyte concentration within the linear range of the assay. | Effectively mitigates the hook effect, leading to accurate quantification of high-concentration samples. |
Experimental Protocols
Protocol 1: Serial Dilution for Detection of Matrix Effects
Objective: To determine if components in the sample matrix are interfering with the immunoassay.
Materials:
-
Patient/experimental sample
-
Assay diluent buffer
-
Pipettes and sterile tips
-
Microplate
Procedure:
-
Prepare a series of dilutions of the sample in the assay diluent buffer. A common dilution series is 1:2, 1:4, 1:8, and 1:16.
-
Run the undiluted and diluted samples in the this compound immunoassay according to the manufacturer's protocol.
-
Calculate the concentration of this compound in each diluted sample.
-
Multiply the calculated concentration by the corresponding dilution factor to obtain the corrected concentration for each dilution.
-
Analysis: If no matrix effect is present, the corrected concentrations for all dilutions should be consistent. A significant deviation or a trend in the corrected concentrations across the dilution series suggests the presence of matrix interference.
Protocol 2: Use of Heterophile Blocking Agents
Objective: To neutralize interference from heterophile antibodies in the sample.
Materials:
-
Patient/experimental sample
-
Heterophile antibody blocking reagent (commercial or in-house preparation)
-
Assay diluent buffer
-
Pipettes and sterile tips
-
Microplate
Procedure:
-
Prepare two sets of sample dilutions.
-
For the first set, dilute the samples in the standard assay diluent buffer.
-
For the second set, dilute the samples in the assay diluent buffer containing the manufacturer's recommended concentration of the heterophile blocking reagent.
-
Incubate the samples with the blocking reagent for the recommended time (typically 15-60 minutes) at room temperature.
-
Run both sets of samples in the this compound immunoassay.
-
Analysis: Compare the this compound concentrations obtained with and without the blocking reagent. A significant difference in the results indicates the presence of heterophile antibody interference, which has been mitigated by the blocking agent.
Visualizations
GnRH Receptor Signaling Pathway
The binding of this compound, a GnRH agonist, to the GnRH receptor (GnRHR) on pituitary gonadotroph cells initiates a cascade of intracellular signaling events. This diagram illustrates the major pathways involved.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - IE [thermofisher.com]
- 9. assaygenie.com [assaygenie.com]
- 10. ethosbiosciences.com [ethosbiosciences.com]
- 11. Screening for interference in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (Trp6)-LHRH and Native LHRH Potency: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (Trp6)-LHRH, and the native LHRH peptide. This analysis is supported by a compilation of experimental data on their relative potencies and a detailing of the methodologies used in these assessments.
The strategic substitution of the glycine at position 6 in the native LHRH decapeptide with tryptophan has given rise to this compound, a superagonist with markedly enhanced biological activity. This heightened potency is primarily attributed to its increased resistance to enzymatic degradation and a higher binding affinity for the LHRH receptor. These characteristics translate to a more sustained and potent downstream signaling cascade, making this compound and similar analogs valuable tools in various therapeutic areas, including oncology and reproductive medicine.
Quantitative Comparison of Potency
The following table summarizes the quantitative data from various studies comparing the potency of this compound and its analogs to native LHRH across different experimental paradigms.
| Parameter | This compound Analog | Native LHRH | Fold Increase in Potency | Reference |
| Receptor Binding Affinity | ~10-fold higher affinity | Baseline | ~10x | |
| General Potency (in vitro/in vivo) | 50-100 times more potent | Baseline | 50-100x | |
| Reduction of Testicular LH/hCG Receptors (in vivo, rat) | (D-Ala, des-Gly-NH2)LHRH ethylamide | Baseline | ≥35x | |
| Decrease in Plasma Testosterone (in vivo, rat) | (D-Ala, des-Gly-NH2)LHRH ethylamide | Baseline | ≥350x |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are representative of the techniques used to assess the potency of LHRH analogs.
LHRH Receptor Binding Assay (Competitive Binding)
This assay quantifies the ability of a compound to displace a radiolabeled LHRH analog from its receptor, providing a measure of its binding affinity (Ki).
Materials:
-
Cell membranes prepared from tissues or cells expressing the LHRH receptor (e.g., rat pituitary, human breast cancer cell lines).
-
Radiolabeled LHRH agonist (e.g., [125I][D-Trp6]LHRH).
-
Unlabeled this compound and native LHRH.
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 0.1% BSA).
-
Wash buffer (e.g., ice-cold saline).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate a fixed amount of cell membrane preparation with a constant concentration of radiolabeled LHRH agonist.
-
Add increasing concentrations of unlabeled competitor (this compound or native LHRH) to the incubation mixture.
-
Incubate at a specified temperature and duration to reach binding equilibrium (e.g., 4°C for 30-60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Functional Assay (in Pituitary Cells)
This assay measures the activation of the Gαq/11 signaling pathway by quantifying the production of inositol phosphates, a downstream second messenger.
Materials:
-
Pituitary cell line (e.g., αT3-1).
-
[3H]-myo-inositol.
-
Culture medium.
-
Stimulation buffer (e.g., HBSS containing LiCl).
-
Lysis buffer.
-
Dowex AG1-X8 resin.
-
Scintillation fluid and counter.
Procedure:
-
Culture pituitary cells in the presence of [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells in stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Stimulate the cells with varying concentrations of this compound or native LHRH for a defined period (e.g., 30-60 minutes).
-
Lyse the cells and collect the supernatant.
-
Separate the [3H]-inositol phosphates from free [3H]-myo-inositol using Dowex anion-exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates by scintillation counting.
-
Plot the amount of inositol phosphate produced against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
In Vivo Testosterone Suppression Assay (in Male Rats)
This assay assesses the in vivo potency of LHRH analogs by measuring their ability to suppress testosterone levels following chronic administration.
Materials:
-
Adult male rats.
-
This compound and native LHRH for injection.
-
Vehicle control (e.g., saline).
-
Blood collection supplies.
-
Testosterone ELISA kit or other validated assay method.
Procedure:
-
Acclimatize adult male rats to the housing conditions.
-
Administer daily subcutaneous injections of this compound, native LHRH, or vehicle control at various doses for a specified duration (e.g., 7-21 days).
-
Collect blood samples at baseline and at specified time points throughout the study.
-
Separate serum or plasma from the blood samples.
-
Measure the concentration of testosterone in the serum or plasma using a validated assay.
-
Compare the testosterone levels between the different treatment groups and the vehicle control group to determine the dose-dependent suppressive effects of each compound.
Signaling Pathways
The LHRH receptor exhibits differential G-protein coupling depending on the cellular context, leading to distinct downstream signaling events.
Caption: LHRH receptor signaling pathways in different cell types.
Conclusion
The substitution of glycine with tryptophan at the sixth position significantly enhances the potency of LHRH. Experimental data consistently demonstrates the superior binding affinity and in vivo efficacy of this compound and its analogs compared to native LHRH. This increased potency is a key factor in the clinical utility of these synthetic peptides. The provided experimental protocols offer a foundational understanding of the methods used to quantify these differences in potency, and the signaling pathway diagram illustrates the downstream consequences of receptor activation in different cellular contexts. This comparative guide serves as a valuable resource for researchers engaged in the study and development of LHRH-based therapeutics.
(Trp6)-LHRH (Triptorelin) vs. Other GnRH Analogs: A Comparative Guide to LH/FSH Downregulation
For researchers and drug development professionals navigating the landscape of Gonadotropin-Releasing Hormone (GnRH) analogs, understanding the comparative efficacy of different molecules in downregulating Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) is critical. This guide provides an objective comparison of (Trp6)-LHRH, commercially known as Triptorelin, with other widely used GnRH agonists such as Leuprolide, Buserelin, and Goserelin. The comparisons are supported by experimental data from various clinical and preclinical studies.
Continuous administration of GnRH agonists leads to a biphasic response: an initial transient surge in LH and FSH (flare-up effect) followed by a profound and sustained suppression of these gonadotropins due to pituitary desensitization and receptor downregulation.[1][2] This paradoxical effect is harnessed for various therapeutic applications, including the treatment of hormone-dependent cancers, central precocious puberty, and in assisted reproductive technologies.
Quantitative Comparison of GnRH Agonist Efficacy
The following tables summarize quantitative data from studies comparing the effects of Triptorelin and other GnRH analogs on gonadotropin and sex steroid levels. It is important to note that the data are derived from different studies with varying patient populations, dosages, and treatment durations, which may influence the results.
Table 1: Comparison of Triptorelin and Leuprolide in Girls with Central Precocious Puberty (1-Year Treatment) [3]
| Parameter | Triptorelin Group (mean ± SD) | Leuprolide Group (mean ± SD) | P-value |
| Estradiol (E2) | Lower than Leuprolide group | Higher than Triptorelin group | <0.05 |
| FSH | Lower than Leuprolide group | Higher than Triptorelin group | <0.05 |
| LH | No significant difference | No significant difference | >0.05 |
Table 2: Comparison of Triptorelin, Leuprolide, and Goserelin in Men with Advanced Prostate Cancer (9-Month Treatment) [4]
| Parameter | Triptorelin | Leuprolide | Goserelin | P-value |
| Mean Testosterone Level | Lowest | Intermediate | Highest | 0.001 |
| % Patients with Testosterone <10 ng/dL | 93.2% | 86.4% | 54.2% | <0.001 |
Table 3: Comparison of Two Triptorelin Formulations in Idiopathic Central Precocious Puberty (3-Month Treatment) [5]
| Parameter | Group A (Diphereline) - Mean Reduction ± SD | Group B (Variopeptyl) - Mean Reduction ± SD | P-value |
| Estradiol (pg/ml) | 31.7 ± 11 | 27.3 ± 10 | >0.05 |
| LH (IU/L) | 3.1 ± 2.3 | 1.6 ± 0.9 | >0.05 |
| FSH (IU/L) | 3.7 ± 2.3 | 2.6 ± 2.2 | >0.05 |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of experimental protocols from key studies.
Study: Triptorelin and Leuprolide in Central Precocious Puberty[3]
-
Objective: To compare the clinical efficacy of triptorelin and leuprolide on sex hormone levels in girls with central precocious puberty.
-
Study Design: A retrospective analysis of 80 girls diagnosed with central precocious puberty.
-
Treatment Groups:
-
Triptorelin group (n=40): Received intramuscular injections of triptorelin acetate at a dose of 3.75 mg every 4 weeks.
-
Leuprolide group (n=40): Received intramuscular injections of leuprolide acetate at a dose of 3.75 mg every 4 weeks.
-
-
Data Collection: Serum levels of estradiol (E2), LH, and FSH were measured before treatment and after one year of treatment. Ovarian and uterine volumes, as well as follicle diameter, were assessed via ultrasound.
-
Hormone Analysis: Serum E2, LH, and FSH levels were measured using chemiluminescence immunoassays.
Study: Triptorelin, Leuprolide, and Goserelin in Advanced Prostate Cancer[4]
-
Objective: To investigate the changes in testosterone levels and rates of chemical castration following androgen-deprivation therapy with goserelin, triptorelin, and leuprolide.
-
Study Design: A retrospective review of medical records of 125 patients with prostate cancer.
-
Treatment Groups:
-
Goserelin group (n=59): Received goserelin 11.34 mg.
-
Triptorelin group (n=44): Received triptorelin 11.25 mg.
-
Leuprolide group (n=22): Received leuprolide 11.25 mg.
-
-
Data Collection: Serum testosterone concentrations were measured at 3, 6, and 9 months of therapy.
-
Hormone Analysis: Serum testosterone levels were analyzed to determine the percentage of patients achieving castration levels (<50 ng/dL, <20 ng/dL, and <10 ng/dL).
Visualizing Molecular and Experimental Pathways
To better illustrate the mechanisms and workflows discussed, the following diagrams are provided in DOT language for Graphviz.
Caption: GnRH Agonist Signaling Pathway.
Caption: Experimental Workflow for Comparing GnRH Analogs.
Discussion and Conclusion
The available data suggests that while different GnRH agonists effectively suppress LH and FSH, there may be variations in their potency and clinical outcomes. Triptorelin (this compound) has been shown in some studies to achieve lower testosterone levels in men with prostate cancer compared to leuprolide and goserelin.[4] In the context of central precocious puberty, triptorelin demonstrated a greater reduction in FSH and estradiol levels compared to leuprolide after one year of treatment, although LH suppression was similar.[3]
The choice of a specific GnRH analog may depend on the clinical indication, desired speed and depth of suppression, and patient-specific factors. The heterogeneity in study designs, dosages, and patient populations makes direct cross-study comparisons challenging. Therefore, head-to-head clinical trials with standardized protocols are essential for definitively establishing the comparative efficacy of these agents.
Researchers and clinicians should carefully consider the available evidence and the specific context when selecting a GnRH analog for LH and FSH downregulation. The data presented in this guide serves as a valuable resource for making informed decisions in research and clinical practice.
References
- 1. drugs.com [drugs.com]
- 2. [Effect of low-dose triptorelin on pituitary down-regulation for patients undergoing in vitro fertilization and embryo transfer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of triptorelin and leuprolide on the level of sex hormones in girls with central precocious puberty and its clinical efficacy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
Validating the Anti-Tumor Efficacy of (Trp6)-LHRH In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor effects of (Trp6)-LHRH, a potent agonist of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Triptorelin. We delve into its performance against other LHRH agonists, supported by experimental data, and provide detailed methodologies for key in vivo studies. This document aims to equip researchers with the necessary information to evaluate the potential of this compound in pre-clinical and clinical cancer research.
Comparative Analysis of In Vivo Anti-Tumor Effects
This compound exerts its anti-tumor effects through a dual mechanism: an indirect action via the pituitary-gonadal axis and a direct action on tumor cells expressing LHRH receptors.
Indirect Systemic Effects: Continuous administration of this compound leads to the downregulation of LHRH receptors in the pituitary gland. This desensitization results in a profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, leading to a significant reduction in gonadal steroid production. In hormone-dependent cancers, such as prostate and breast cancer, this "medical castration" deprives tumor cells of essential growth stimuli.
Direct Cellular Effects: A growing body of evidence demonstrates that this compound can directly inhibit the proliferation of various cancer cells that express LHRH receptors. This direct anti-tumor activity is independent of the systemic hormonal effects and involves the modulation of key intracellular signaling pathways.
Quantitative Comparison of LHRH Agonists in Prostate Cancer
The following tables summarize key data from in vivo studies, offering a comparative perspective on the efficacy of this compound and other LHRH agonists.
| Table 1: Testosterone Suppression in Men with Advanced Prostate Cancer | ||
| LHRH Agonist | Dosage and Administration | Percentage of Patients with Castrate Testosterone Levels (<50 ng/dL) |
| This compound (Triptorelin) | 3.75 mg, intramuscularly, every 28 days | 91.2% at day 29, 97.7% at day 57[1][2] |
| Leuprolide Acetate | 7.5 mg, intramuscularly, every 28 days | 99.3% at day 29, 97.1% at day 57[1][2] |
| Table 2: Comparative Survival Rates in Men with Advanced Prostate Cancer (9-Month Follow-up) | |
| LHRH Agonist | 9-Month Survival Rate |
| This compound (Triptorelin) | 97.0%[1][2] |
| Leuprolide Acetate | 90.5%[1][2] |
| Table 3: In Vivo Tumor Growth Inhibition in Preclinical Prostate Cancer Models | |||
| LHRH Agonist | Cancer Model | Treatment Regimen | Observed Anti-Tumor Effect |
| LHRH Agonist (Zoladex) | Dunning R3327 rat prostate adenocarcinoma | Not specified | Significant decrease in tumor growth |
| LHRH Agonist (Generic) | DU 145 human prostate cancer xenograft (nude mice) | 100 µ g/day for 14 days | Significant decrease in tumor volume compared to control[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vivo experiments cited in the evaluation of LHRH agonists.
Human Tumor Xenograft Model in Nude Mice
This model is widely used to assess the efficacy of anti-cancer agents on human tumors in an in vivo setting.
1. Cell Culture:
-
Human prostate cancer cell lines (e.g., DU 145, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Male athymic nude mice (4-6 weeks old) are used.
-
Animals are housed in a sterile environment and provided with autoclaved food and water ad libitum.
3. Tumor Cell Inoculation:
-
Cultured cancer cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
-
A total of 2-10 million cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.
4. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
This compound or other LHRH agonists are administered, typically via subcutaneous or intramuscular injection, at specified doses and schedules. The control group receives a vehicle injection.
5. Tumor Volume Measurement:
-
Tumor dimensions (length and width) are measured at regular intervals (e.g., twice weekly) using a digital caliper.
-
Tumor volume is calculated using the formula: Volume = 0.5 x Length x Width² [4][5].
6. Endpoint and Data Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated.
-
Statistical analysis is performed to determine the significance of the observed differences between treatment and control groups.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were created using the Graphviz DOT language.
Signaling Pathways of this compound Anti-Tumor Effects
The anti-tumor activity of this compound is mediated by two primary pathways:
-
Indirect Pathway via the Pituitary-Gonadal Axis: This pathway is central to the treatment of hormone-sensitive cancers.
-
Direct Pathway on Tumor Cells: This pathway highlights the ability of this compound to directly inhibit cancer cell growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative efficacy of triptorelin pamoate and leuprolide acetate in men with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of LHRH agonists on the growth of human prostatic tumor cells: "in vitro" and "in vivo" studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating LHRH Immunoassays: A Guide to Assessing (Trp6)-LHRH Cross-reactivity
For researchers, scientists, and drug development professionals utilizing LHRH immunoassays, understanding the potential for cross-reactivity with LHRH analogs is paramount for generating accurate and reliable data. This guide provides a framework for evaluating the cross-reactivity of (Trp6)-LHRH, a common synthetic LHRH analog, in commercial LHRH immunoassay kits.
While specific cross-reactivity data for this compound is not always readily available in commercial kit datasheets, this guide outlines a comprehensive experimental protocol for its determination. Additionally, it provides an overview of the Luteinizing Hormone-Releasing Hormone (LHRH) signaling pathway to contextualize the importance of accurate LHRH measurement.
Understanding LHRH Signaling
LHRH, a decapeptide hormone, plays a pivotal role in the reproductive endocrine system. It is released from the hypothalamus and binds to LHRH receptors on pituitary gonadotrophs. This interaction triggers a signaling cascade that results in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis. The accurate measurement of LHRH is therefore critical in various research and clinical settings.
The Challenge of Cross-Reactivity with this compound
This compound is a potent synthetic analog of LHRH where the glycine at position 6 is replaced by tryptophan. This modification increases the peptide's stability and binding affinity to the LHRH receptor. Consequently, it is crucial to determine whether commercial LHRH immunoassays, designed to detect the native hormone, can distinguish between LHRH and its potent analog. Undisclosed cross-reactivity can lead to inaccurate quantification of endogenous LHRH levels in samples containing this compound, potentially confounding experimental results.
Performance of Commercial LHRH Immunoassays: A Call for Validation
At present, a comprehensive, publicly available comparison of this compound cross-reactivity across a wide range of commercial LHRH immunoassay kits is limited. Manufacturers' datasheets often provide specificity data for closely related endogenous peptides, but not always for synthetic analogs like this compound. Therefore, it is incumbent upon the researcher to independently validate the chosen immunoassay for its intended use.
Below is a template table that researchers can use to summarize their findings when evaluating different commercial LHRH ELISA kits.
| Immunoassay Kit | Manufacturer | Catalog Number | Assay Principle | Reported Specificity (from datasheet) | Experimentally Determined % Cross-reactivity with this compound |
| Example Kit A | Company X | ABC-123 | Competitive ELISA | LHRH-II: <1%, etc. | [Enter your data here] |
| Example Kit B | Company Y | DEF-456 | Sandwich ELISA | GnRH-associated peptide: not detected, etc. | [Enter your data here] |
| Example Kit C | Company Z | GHI-789 | Competitive ELISA | [Enter manufacturer data] | [Enter your data here] |
Experimental Protocol for Determining this compound Cross-reactivity
The following protocol outlines a method for determining the percentage of cross-reactivity of this compound in a competitive LHRH ELISA kit. This method is based on the principle of comparing the concentration of this compound required to produce a 50% inhibition of the maximum signal (IC50) with the IC50 of native LHRH.
Materials:
-
Commercial LHRH ELISA Kit (Competitive format)
-
Native LHRH standard (of known purity and concentration)
-
This compound (of known purity and concentration)
-
Assay buffer provided with the ELISA kit
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as instructed in the LHRH ELISA kit manual.
-
Standard Curve Preparation:
-
Prepare a serial dilution of the native LHRH standard in assay buffer to generate a standard curve. The concentration range should be appropriate to elicit a full sigmoidal curve, as recommended by the kit manufacturer.
-
-
Cross-reactant Dilution Series:
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should be broad enough to potentially achieve 0% to 100% inhibition of the signal. A wider range than the native LHRH standard may be necessary.
-
-
Assay Procedure:
-
Follow the ELISA kit protocol for a competitive assay.
-
In separate wells of the microplate, add the prepared native LHRH standards and the this compound dilution series.
-
Add the enzyme-conjugated LHRH and the antibody as per the kit instructions.
-
Incubate, wash, and add the substrate solution according to the kit manual.
-
Stop the reaction and read the absorbance on a microplate reader at the recommended wavelength.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both the native LHRH standard and the this compound dilution series.
-
Determine the IC50 value for both native LHRH and this compound from their respective curves. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-reactivity = (IC50 of native LHRH / IC50 of this compound) x 100
-
By following this guide, researchers can systematically evaluate the performance of commercial LHRH immunoassays for their specific research needs, ensuring the generation of accurate and reproducible data in the presence of LHRH analogs.
A Comparative Analysis of Binding Affinity: (Trp6)-LHRH versus Leuprolide for the LHRH Receptor
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a detailed comparison of the binding affinities of two prominent Luteinizing Hormone-Releasing Hormone (LHRH) receptor agonists: the synthetic peptide (Trp6)-LHRH and the clinically established drug, leuprolide.
This document synthesizes available experimental data to offer an objective comparison, complete with detailed experimental methodologies and visual representations of key processes to aid in the interpretation of the presented findings.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. This is typically quantified by the equilibrium dissociation constant (Kd), where a lower Kd value signifies a higher binding affinity. The available data from various studies, while not always directly comparative within a single experiment, allows for a meaningful juxtaposition of the binding affinities of this compound and leuprolide to the LHRH receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor.
| Compound | Reported Kd (nM) | Cell/Tissue Type | Reference |
| This compound | 0.15 | Human Ovarian Cancer Cells (EFO-21) | [1][2] |
| 0.17 | Human Ovarian Cancer Cells (EFO-27) | [1][2] | |
| 4.98 | Human Bladder Cancer Specimens | ||
| 5.7 | Human Endometrial Cancer Cells (HEC-1A) | [3] | |
| 4.2 | Human Endometrial Cancer Cells (Ishikawa) | [3] | |
| 6.55 | Human Prostate Cancer Specimens | ||
| Leuprolide | 0.236* | Not specified |
Note: The Kd for leuprolide was converted from 0.3 ng/mL using a molecular weight of 1269.4 g/mol . It is important to acknowledge that this value is derived from a different study than those for this compound, and direct comparison should be made with caution due to potential variations in experimental conditions.
The data indicates that both this compound and leuprolide exhibit high-affinity binding to the LHRH receptor, with Kd values in the nanomolar to sub-nanomolar range. In some reported instances, this compound demonstrates a slightly higher affinity (lower Kd). However, the affinity can vary depending on the tissue or cell line being examined.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of binding affinities for this compound and leuprolide is typically achieved through a radioligand competition binding assay. This technique measures the ability of an unlabeled ligand (the "competitor," e.g., unlabeled this compound or leuprolide) to displace a radiolabeled ligand from the LHRH receptor.
I. Materials and Reagents
-
Radioligand: 125I-(Trp6)-LHRH (or other suitable radiolabeled LHRH agonist)
-
Unlabeled Competitors: this compound, Leuprolide
-
Cell Membranes or Tissue Homogenates: Expressing the LHRH receptor (e.g., from pituitary tissue, or cancer cell lines like MCF-7, LNCaP)
-
Assay Buffer: e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA, and protease inhibitors.
-
Wash Buffer: e.g., ice-cold saline or assay buffer.
-
Scintillation Cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter or liquid scintillation counter
II. Experimental Procedure
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the LHRH receptor in ice-cold assay buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 100-200 µg/mL.
-
-
Competition Binding Assay:
-
Set up assay tubes containing a fixed amount of cell membrane preparation (e.g., 50-100 µg of protein).
-
Add increasing concentrations of the unlabeled competitor (this compound or leuprolide).
-
Add a fixed, low concentration of the radioligand (e.g., 0.1-0.5 nM 125I-(Trp6)-LHRH).
-
Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a gamma counter or liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki (inhibition constant) for the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow of a competitive binding assay and the general signaling pathway of the LHRH receptor.
Conclusion
Both this compound and leuprolide are potent agonists of the LHRH receptor, exhibiting high binding affinities that are fundamental to their therapeutic effects. The data compiled in this guide suggests that while their affinities are broadly comparable, subtle differences may exist depending on the specific experimental context. The provided experimental protocol offers a foundational methodology for researchers seeking to conduct their own comparative binding studies. A thorough understanding of these binding characteristics is essential for the rational design and development of novel LHRH receptor-targeted therapeutics.
References
- 1. scispace.com [scispace.com]
- 2. High affinity binding and direct antiproliferative effects of LHRH analogues in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LHRH Agonists: Triptorelin vs. Alternatives in Clinical Efficacy
For researchers and drug development professionals navigating the landscape of gonadotropin-releasing hormone (GnRH) agonists, a clear understanding of the comparative clinical efficacy of available treatments is paramount. This guide provides an objective comparison of triptorelin, also known by its chemical name (Trp6)-LHRH, with other commonly used LHRH agonists, namely leuprolide and goserelin. The following analysis is based on data from key clinical trials and focuses on their application in androgen deprivation therapy for prostate cancer.
Understanding the Nomenclature: this compound and Triptorelin
It is essential to clarify that "this compound" and "triptorelin" refer to the same active pharmaceutical ingredient. Triptorelin is the international nonproprietary name for the synthetic decapeptide analogue of LHRH, where the glycine at position 6 is replaced by D-tryptophan. This modification results in a greater potency and longer half-life compared to the native LHRH. Therefore, a comparison between "this compound" and triptorelin is a comparison of the molecule with itself. This guide will henceforth use the term "triptorelin" and focus on its clinical performance relative to other GnRH agonists.
Mechanism of Action: The LHRH Signaling Pathway
Triptorelin, leuprolide, and goserelin are all GnRH agonists. Their therapeutic effect is achieved through a paradoxical mechanism. Initially, they stimulate the GnRH receptors in the pituitary gland, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn causes a temporary increase in testosterone levels. However, continuous stimulation of the GnRH receptors leads to their downregulation and desensitization. This ultimately results in a profound suppression of LH and FSH secretion, leading to a sustained decrease in testosterone to castrate levels.[1]
Clinical Efficacy in Prostate Cancer: A Comparative Analysis
The primary goal of GnRH agonist therapy in prostate cancer is to achieve and maintain castrate levels of testosterone (typically defined as <50 ng/dL or <20 ng/dL). Clinical trials have compared the efficacy of triptorelin with leuprolide and goserelin in this setting.
Triptorelin vs. Leuprolide
A randomized, multicenter study by Heyns et al. (2003) compared the efficacy of monthly intramuscular injections of triptorelin (3.75 mg) and leuprolide (7.5 mg) in 284 men with advanced prostate cancer over a 9-month period.
Quantitative Data Summary: Triptorelin vs. Leuprolide
| Efficacy Endpoint | Triptorelin (3.75 mg monthly) | Leuprolide (7.5 mg monthly) | p-value | Citation |
| Castration Rate at Day 29 (<50 ng/dL) | 91.2% | 99.3% | <0.05 | [2] |
| Castration Rate at Day 57 (<50 ng/dL) | 97.7% | 97.1% | NS | [2] |
| Cumulative Castration Maintenance (Day 29-253) | 96.2% | 91.2% | NS | [2] |
| 9-Month Survival Rate | 97.0% | 90.5% | 0.033 | [2] |
NS: Not Significant
While leuprolide demonstrated a faster onset of testosterone suppression by day 29, both agents were equivalent in maintaining castration from day 57 onwards.[2] Notably, the 9-month survival rate was significantly higher in the triptorelin group.[2]
Triptorelin vs. Leuprolide vs. Goserelin
A retrospective study by Choi et al. (2019) evaluated the effectiveness of three-month depot formulations of goserelin (11.34 mg), triptorelin (11.25 mg), and leuprolide (11.25 mg) in 125 patients with prostate cancer.
Quantitative Data Summary: Goserelin vs. Triptorelin vs. Leuprolide
| Efficacy Endpoint (at 9 months) | Goserelin (11.34 mg 3-monthly) | Triptorelin (11.25 mg 3-monthly) | Leuprolide (11.25 mg 3-monthly) | p-value | Citation |
| Mean Testosterone Level | Highest | Lowest | Intermediate | 0.001 | [3][4] |
| Castration Rate (<50 ng/dL) | Comparable | Comparable | Comparable | NS | [3][4] |
| Castration Rate (<20 ng/dL) | Comparable | Comparable | Comparable | NS | [3][4] |
| Castration Rate (<10 ng/dL) | 54.2% | 93.2% | 86.4% | <0.001 | [3][4] |
NS: Not Significant
This study concluded that while all three agonists were comparable in achieving castration at the standard thresholds of <50 ng/dL and <20 ng/dL, triptorelin was the most potent in achieving lower mean testosterone levels and a significantly higher rate of chemical castration at a more stringent threshold of <10 ng/dL.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for the key comparative studies cited.
Heyns et al. (2003): Triptorelin vs. Leuprolide
-
Study Design: A multicenter, randomized, parallel-group, open-label study.
-
Patient Population: 284 men with advanced prostate cancer. Key inclusion criteria included histologically confirmed prostate adenocarcinoma and suitability for hormonal manipulation.
-
Randomization: Patients were randomly assigned to receive either triptorelin or leuprolide.
-
Treatment Regimen:
-
Triptorelin group (n=140): 3.75 mg triptorelin pamoate administered intramuscularly every 28 days for nine injections.
-
Leuprolide group (n=144): 7.5 mg leuprolide acetate administered intramuscularly every 28 days for nine injections.
-
-
Primary Endpoints: Percentage of men with serum testosterone concentrations at or below castrate levels (≤ 50 ng/dL) during the 9-month treatment period.
-
Secondary Endpoints: Luteinizing hormone levels, bone pain, prostate-specific antigen (PSA) levels, quality of life, and safety.
-
Hormone Analysis: Serum testosterone and LH levels were measured at baseline and at specified intervals throughout the study.
-
Statistical Analysis: Efficacy was assessed using confidence intervals for the difference in proportions. Survival was analyzed using Kaplan-Meier curves and the log-rank test.[2]
Choi et al. (2019): Goserelin vs. Triptorelin vs. Leuprolide
-
Study Design: A retrospective review of medical records.
-
Patient Population: 125 patients with prostate cancer treated with LHRH agonists between January 2009 and December 2015.
-
Treatment Groups:
-
Goserelin group (n=59): 11.34 mg goserelin acetate 3-month depot.
-
Triptorelin group (n=44): 11.25 mg triptorelin acetate 3-month depot.
-
Leuprolide group (n=22): 11.25 mg leuprolide acetate 3-month depot.
-
-
Data Collection: Changes in testosterone concentration during 9 months of androgen deprivation therapy were analyzed.
-
Endpoints: The number of patients with serum testosterone below castration levels defined as <50 ng/dL, <20 ng/dL, and <10 ng/dL at 3, 6, and 9 months.
-
Statistical Analysis: A mixed model was used to analyze changes in testosterone concentration.[3][4]
Adverse Events
The adverse event profiles of triptorelin, leuprolide, and goserelin are generally similar and are primarily related to the consequences of testosterone suppression. Common side effects include hot flashes, fatigue, loss of libido, and erectile dysfunction. A real-world pharmacovigilance study analyzing FAERS data found some differences in the reported adverse event profiles. For instance, in renal and urinary disorders, dysuria was most common for goserelin and leuprolide, while hematuria was most common for triptorelin.[5][6] In nervous system disorders, peripheral neuropathy was most reported for goserelin, Alzheimer's type dementia for triptorelin, and embolic stroke for leuprolide.[5][6] However, these are based on reported data and not from a head-to-head controlled trial designed to assess safety as a primary endpoint. In the Heyns et al. (2003) study, both triptorelin and leuprolide were well tolerated.[2]
Conclusion
Triptorelin is a potent GnRH agonist with proven efficacy in achieving and maintaining castrate levels of testosterone in men with advanced prostate cancer. Comparative studies indicate that while its onset of action may be slightly slower than leuprolide, it is equally effective in maintaining long-term testosterone suppression. Furthermore, evidence suggests that triptorelin may be more potent in achieving very low testosterone levels (<10 ng/dL) compared to goserelin and leuprolide. The choice between triptorelin and other GnRH agonists may depend on factors such as the desired speed of testosterone suppression, the target level of castration, and cost-effectiveness. The available data underscore the importance of considering the specific clinical context and patient characteristics when selecting an appropriate androgen deprivation therapy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adverse event profile differences among long-acting gonadotropin-releasing hormone analogs: A real-world, pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
A Comparative Guide to Sustained Gonadotropin Release by (Trp6)-LHRH and Other GnRH Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic Gonadotropin-Releasing Hormone (GnRH) agonist, (Trp6)-LHRH (Triptorelin), with other commonly used GnRH agonists, focusing on their capacity to induce sustained gonadotropin release, which paradoxically leads to downregulation and suppression of the hypothalamic-pituitary-gonadal axis. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to GnRH Agonists and Their Mechanism of Action
Gonadotropin-Releasing Hormone (GnRH), a decapeptide produced in the hypothalamus, is the primary regulator of the reproductive endocrine system. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] GnRH agonists are synthetic analogs of the native GnRH. Due to modifications in their amino acid sequence, such as the substitution of glycine at position 6 with a D-tryptophan in this compound, these agonists exhibit a higher affinity for the GnRH receptor and a longer half-life.[1]
Upon initial administration, GnRH agonists induce a "flare-up" effect, characterized by a transient surge in LH and FSH secretion.[1][2] However, continuous stimulation of the pituitary GnRH receptors leads to their desensitization and downregulation.[3][4] This process ultimately results in a profound and sustained suppression of gonadotropin release, leading to a state of hypogonadotropic hypogonadism.[2] This paradoxical effect is harnessed for various clinical applications, including the treatment of hormone-dependent cancers like prostate cancer, endometriosis, uterine fibroids, and central precocious puberty.[2][5]
Comparative Performance of this compound and Other GnRH Agonists
The efficacy of GnRH agonists is primarily determined by their ability to achieve and maintain the suppression of gonadotropins and, consequently, sex steroid hormones. The following table summarizes quantitative data from various studies, comparing this compound (Triptorelin) with other GnRH agonists such as Leuprolide and Nafarelin. It is important to note that direct head-to-head comparisons across all agonists with identical protocols and patient populations are limited; therefore, data is compiled from different studies and should be interpreted with this in mind.[6][7]
| GnRH Agonist | Indication | Dosage and Administration | Key Performance Metrics | Reference |
| This compound (Triptorelin) | IVF | 0.1 mg/day SC | Estradiol (E2) on day 1 of cycle: 24.67 pg/ml; Total gonadotropin usage: 47.15 ± 12.97 ampoules. | [8] |
| This compound (Triptorelin) | IVF | Single injection of 3.2 mg depot | Longer follicular phase compared to Buserelin. Higher number of hMG ampules required compared to Buserelin. | [9] |
| Leuprolide Acetate | IVF | 0.5 mg/day SC | E2 on day 1 of cycle: 21.23 pg/ml; Total gonadotropin usage: 39.45 ± 13.97 ampoules. | [8] |
| Leuprolide Acetate | Central Precocious Puberty | 7.5 mg/month, 11.25 mg/3 months, 22.5 mg/3 months | At 12 months, 100% of patients had suppressed LH levels (<2 IU/l). Suppression occurred sooner with the 22.5 mg dose. | [10] |
| Leuprolide Acetate | Advanced Prostate Cancer | 1-month depot (3.75 mg) vs. 3-month depot (11.25 mg) | Both formulations achieved and maintained testosterone suppression to castrate range (≤50 ng/dl) within the first month. | [11] |
| Nafarelin Acetate | IVF | 800 µ g/day (intranasal) | E2 on day 1 of cycle: 29.62 pg/ml; Total gonadotropin usage: 36.72 ± 13.14 ampoules. | [8] |
| Nafarelin Acetate | IVF | 600 µ g/day (intranasal) | Achieved estradiol suppression at a similar time interval as D-Trp6-LHRH. Required significantly fewer hMG ampoules for ovarian stimulation compared to D-Trp6-LHRH. | [12] |
Experimental Protocols
The validation of sustained gonadotropin release and subsequent suppression is typically conducted through a GnRH or GnRH agonist stimulation test. The following are generalized protocols based on methodologies cited in the literature.
GnRH Agonist Stimulation Test for Assessing Pituitary Suppression
Objective: To assess the suppressive effect of a long-acting GnRH agonist on the pituitary's ability to release LH and FSH.
Procedure:
-
Baseline Sampling: Prior to the administration of the GnRH agonist, a baseline blood sample is collected to measure basal levels of LH, FSH, and relevant sex steroids (e.g., testosterone or estradiol).[13][14]
-
Agonist Administration: The GnRH agonist to be tested, for instance, Leuprolide acetate, is administered subcutaneously at a specified dose (e.g., 20 mcg/kg).[13]
-
Post-Stimulation Blood Sampling: Blood samples are collected at various time points post-administration to measure the LH and FSH response. Common sampling schedules include:
-
Single-Point Measurement: A single blood sample is drawn at 3 hours post-injection for LH measurement. An LH level >5 mIU/mL is often considered indicative of central precocious puberty.[13]
-
Multi-Point Measurement: Blood samples are drawn at multiple intervals, such as 0, 15, 30, 45, 60, 90, and 120 minutes post-injection, to capture the peak and dynamic release of LH and FSH.[15] For monitoring suppression, samples can be taken at later time points, such as 30 and 60 minutes.[16]
-
-
Hormone Analysis: Serum or plasma concentrations of LH and FSH are determined using immunochemiluminometric assays (ICMA) or other validated immunoassay techniques.[15]
-
Interpretation of Results: In a non-suppressed state, the GnRH agonist will elicit a significant rise in LH and FSH. In a suppressed state, the response will be blunted, with LH and FSH levels remaining low, indicating the downregulation of the pituitary-gonadal axis.[14]
Visualizing the Molecular and Experimental Pathways
To better illustrate the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
GnRH Signaling Pathway
Caption: GnRH Signaling Pathway for Gonadotropin Release.
Experimental Workflow for Evaluating GnRH Agonist Efficacy
Caption: GnRH Agonist Efficacy Evaluation Workflow.
Conclusion
This compound (Triptorelin) and other GnRH agonists like Leuprolide and Nafarelin are potent modulators of the hypothalamic-pituitary-gonadal axis. While their initial action involves a surge in gonadotropin release, their sustained use leads to profound pituitary suppression. The choice of a specific agonist may depend on the clinical context, desired duration of action, and route of administration. The comparative data suggests differences in gonadotropin usage and follicular phase length in IVF protocols, highlighting the importance of selecting the appropriate agonist and regimen for a given application.[8][9] Further head-to-head clinical trials with standardized protocols are needed to definitively establish the superiority of one agonist over another in various therapeutic areas.[6] The experimental protocols outlined provide a framework for the continued evaluation and validation of these important therapeutic agents.
References
- 1. drugs.com [drugs.com]
- 2. Clinical applications of gonadotropin-releasing hormone analogues: a broad impact on reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of GnRH agonist therapy. Review of clinical studies and their implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis of six months formulation of LHRH analogues for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Suppression with gonadotropin-releasing hormone analogues prior to stimulation with gonadotropins: comparison of three protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of three doses of leuprolide acetate in the treatment of central precocious puberty: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of LH-RH Analogue 1-Month Depot and 3-Month Depot by Their Hormone Levels and Pharmacokinetic Profile in Patients with Advanced Prostate Cancer | Semantic Scholar [semanticscholar.org]
- 12. Comparison between nafarelin acetate and D-Trp6-LHRH for temporary pituitary suppression in in vitro fertilization (IVF) patients: a prospective crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. mft.nhs.uk [mft.nhs.uk]
- 15. A Short-Duration Gonadotropin-Releasing Hormone Stimulation Test for the Diagnosis of Central Precocious Puberty [mdpi.com]
- 16. Gonadotropin Stimulation Test (GnRH) [nationwidechildrens.org]
Head-to-head comparison of (Trp6)-LHRH and nafarelin in pituitary suppression.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent Luteinizing Hormone-Releasing Hormone (LHRH) agonists, (Trp6)-LHRH (Triptorelin) and Nafarelin, in their capacity to induce pituitary suppression. The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in these critical studies.
Mechanism of Action: GnRH Agonist-Induced Pituitary Desensitization
Both this compound and nafarelin are synthetic analogs of the natural Gonadotropin-Releasing Hormone (GnRH). Their primary mechanism of action involves the paradoxical suppression of the pituitary-gonadal axis through a process of receptor desensitization. Initially, as agonists, they bind to and stimulate GnRH receptors on pituitary gonadotrophs, leading to a transient increase, or "flare," in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). However, their sustained and continuous administration, unlike the natural pulsatile release of GnRH, leads to a profound desensitization of the GnRH receptors. This desensitization results from receptor downregulation and uncoupling from its signaling pathways, ultimately causing a significant and sustained decrease in LH and FSH release.[1][2] This "medical castration" effectively suppresses the production of gonadal steroids like estrogen and testosterone.[3]
Comparative Efficacy in Pituitary Suppression
Direct head-to-head clinical trials providing comparative quantitative data on the nadir levels of LH and FSH for this compound and nafarelin are limited. However, data from separate studies and one direct comparative clinical outcome study allow for an informed comparison of their pituitary suppression capabilities.
A prospective, crossover study comparing D-Trp6-LHRH (triptorelin) and nafarelin in patients undergoing in vitro fertilization (IVF) found that estradiol suppression was achieved at equal time intervals with both agonists.[4] While this study highlights comparable clinical outcomes in terms of achieving the desired hormonal suppression for IVF protocols, it does not provide specific data on LH and FSH nadir levels.[4]
Data from individual studies provide more insight into the quantitative suppression of gonadotropins for each agent.
Quantitative Data on Pituitary Suppression
| Parameter | This compound (Triptorelin) | Nafarelin | Source(s) |
| LH Suppression | Following a single depot injection, LH levels declined to hypogonadotropic levels within 2 weeks. In a 6-month formulation study, basal LH levels were suppressed to less than 1.0 IU/L. | Dose-dependent suppression. Peak LH responses to nafarelin decreased by approximately 70% with 125-250 µ g/day and 95% with 1000 µ g/day . | [5][6][7] |
| FSH Suppression | Following a single depot injection, FSH levels also declined to hypogonadotropic levels within 2 weeks. | Basal serum FSH concentrations significantly decreased (P < 0.01) at all tested doses (125, 250, and 1000 µ g/day ). | [5][8] |
| Time to Suppression | Estradiol suppression was achieved in a comparable time frame to nafarelin in a direct comparative study. | Estradiol suppression was achieved in a comparable time frame to D-Trp6-LHRH in a direct comparative study. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and nafarelin.
Measurement of LH and FSH Levels
Hormone Assay Method: Radioimmunoassay (RIA)
A common and sensitive method for quantifying serum LH and FSH levels is the radioimmunoassay.
-
Principle: The assay is based on the principle of competitive binding. A known quantity of radiolabeled hormone (e.g., ¹²⁵I-LH) competes with the unlabeled hormone in the patient's serum for a limited number of binding sites on a specific antibody. The amount of radiolabeled hormone bound to the antibody is inversely proportional to the concentration of the unlabeled hormone in the sample.
-
Procedure:
-
A standard curve is generated using known concentrations of the hormone.
-
Patient serum samples are incubated with a specific antibody to the hormone (e.g., anti-LH antibody) and a fixed amount of radiolabeled hormone.
-
After incubation, the antibody-bound hormone is separated from the free hormone.
-
The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
The concentration of the hormone in the patient's sample is determined by comparing its binding with the standard curve.[9][10]
-
-
Data Analysis: The concentration of LH and FSH is typically expressed in International Units per liter (IU/L).
GnRH Stimulation Test
This test is often used to assess the degree of pituitary suppression.
-
Procedure:
-
A baseline blood sample is drawn to measure basal LH and FSH levels.
-
A standard dose of GnRH or a GnRH agonist is administered intravenously or subcutaneously.
-
Serial blood samples are collected at specific time points (e.g., 30, 60, 90, 120 minutes) after administration.
-
LH and FSH levels in these samples are measured using an appropriate assay like RIA or immunochemiluminometric assay (ICMA).[11][12]
-
-
Interpretation: In a suppressed state, the LH and FSH response to the GnRH challenge will be significantly blunted or absent.
Visualizing the Pathways
GnRH Agonist Signaling and Desensitization Pathway
Caption: GnRH agonist signaling pathway leading to pituitary desensitization.
Experimental Workflow for Comparing Pituitary Suppression
Caption: Experimental workflow for a comparative pituitary suppression study.
Conclusion
Both this compound and nafarelin are potent GnRH agonists effective in inducing pituitary suppression. The available data suggests a comparable efficacy in achieving clinically relevant outcomes, such as estradiol suppression for IVF protocols.[4] Quantitative data from separate studies indicate that both agents effectively reduce LH and FSH to low or undetectable levels.[5][6][7][8] The choice between these agents may depend on factors such as the desired route of administration (injectable for triptorelin vs. intranasal for nafarelin), dosing frequency, and specific clinical context. Further direct, head-to-head comparative trials with detailed quantitative analysis of gonadotropin suppression would be beneficial to delineate more subtle differences in their pharmacodynamic profiles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. [Pharmacokinetics and pharmacodynamics of triptorelin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between nafarelin acetate and D-Trp6-LHRH for temporary pituitary suppression in in vitro fertilization (IVF) patients: a prospective crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pituitary and ovarian suppression after early follicular and mid-luteal administration of a LHRH agonist in a depot formulation: decapeptyl CR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of 6-month triptorelin formulation on predicted adult height and basal gonadotropin levels in patients with central precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dose-dependent inhibition of pituitary-ovarian function during administration of a gonadotropin-releasing hormone agonistic analog (nafarelin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioimmunoassay for human follicle-stimulating hormone: physiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 11. Radioimmunoassay for human follicle—stimulating hormone: physiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biopotency of (Trp6)-LHRH and Other LHRH Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of (Trp6)-LHRH, also known as Triptorelin, against other commonly used luteinizing hormone-releasing hormone (LHRH) agonists. The information presented herein is supported by experimental data to assist researchers and drug development professionals in making informed decisions.
Introduction to LHRH Agonists
LHRH agonists are synthetic peptides that mimic the action of the natural gonadotropin-releasing hormone (GnRH). Initially, they stimulate the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration leads to downregulation of the LHRH receptors in the pituitary, resulting in a paradoxical and sustained suppression of gonadotropin and sex steroid production. This "chemical castration" effect is the basis for their therapeutic use in various hormone-dependent conditions, including prostate cancer, breast cancer, and endometriosis. The biopotency of these agonists can vary, influencing their clinical efficacy and therapeutic profile.
Quantitative Comparison of Biopotency
The following tables summarize the quantitative data on the biopotency of this compound and other LHRH agonists, focusing on receptor binding affinity and in vivo bioactivity.
Table 1: Receptor Binding Affinity of LHRH Agonists
| Agonist | Receptor Binding Affinity (KD, nM) | Association Rate (kon, M⁻¹s⁻¹) | Dissociation Rate (koff, s⁻¹) | Cell Line | Reference |
| This compound (Triptorelin) | 0.2 (kinetic KD) | 0.4 x 10⁹ | 0.05 | CHO cells expressing human GnRH receptor | [1] |
| This compound (Triptorelin) | 26 (moderately high affinity) | - | - | LNCaP human prostate cancer cells | [2] |
| This compound (Triptorelin) | 7700 (low affinity) | - | - | LNCaP human prostate cancer cells | [2] |
| This compound (Triptorelin) | 2700 (low affinity) | - | - | PC3 human prostate cancer cells | [2] |
| Goserelin | - | - | - | - | - |
| Leuprolide | - | - | - | - | - |
Note: A lower KD value indicates a higher binding affinity.
Table 2: In Vivo Bioactivity - Testosterone Suppression in Prostate Cancer Patients
| Agonist | % of Patients with Testosterone <50 ng/dL | % of Patients with Testosterone <20 ng/dL | % of Patients with Testosterone <10 ng/dL | Study Duration | Reference |
| This compound (Triptorelin) | Comparable to others | Comparable to others | 93.2% | 9 months | [3][4][5] |
| Goserelin | Comparable to others | Comparable to others | 54.2% | 9 months | [3][4][5] |
| Leuprolide | Comparable to others | Comparable to others | 86.4% | 9 months | [3][4][5] |
These data suggest that while all three LHRH agonists are effective in achieving medical castration, Triptorelin (this compound) may be more potent in achieving lower testosterone levels.[3][4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Receptor Binding Affinity Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (KD) of LHRH agonists to the LHRH receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human GnRH receptor (CHOhGnRH) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand: [¹²⁵I]-Triptorelin is used as the radioligand.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled LHRH agonist being tested (e.g., Triptorelin, Goserelin, Leuprolide).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The KD is then calculated from the IC50 using the Cheng-Prusoff equation.[1]
In Vivo Bioactivity Assay (Testosterone Suppression in Rats)
Objective: To evaluate the in vivo potency of LHRH agonists in suppressing testosterone levels.
Methodology:
-
Animal Model: Adult male rats are used as the animal model.
-
Treatment Administration: The LHRH agonist (e.g., (D-Ser(TBU)6, des-Gly-NH2(10)) LHRH ethylamide) is administered daily via subcutaneous injection for a specified period (e.g., 5 months).
-
Blood Sampling: Blood samples are collected at various time points throughout the study.
-
Hormone Measurement: Serum testosterone levels are measured using a validated method, such as radioimmunoassay (RIA).
-
Data Analysis: The percentage of testosterone suppression compared to a control group (receiving vehicle) is calculated. The efficacy of different agonists is compared based on the extent and duration of testosterone suppression.[6]
Signaling Pathways and Experimental Workflows
LHRH Receptor Signaling Pathway
The binding of an LHRH agonist to its receptor on pituitary gonadotrophs initiates a cascade of intracellular events. This signaling pathway is crucial for the physiological effects of these agonists.
Caption: LHRH agonist signaling pathway in pituitary gonadotrophs.
Experimental Workflow for In Vitro Bioassay
The following diagram illustrates a typical workflow for an in vitro bioassay to assess the bioactivity of LHRH agonists.
Caption: Workflow for in vitro bioassay of LHRH agonists.
Conclusion
The available data indicate that this compound (Triptorelin) exhibits a high receptor binding affinity and is a potent LHRH agonist. In vivo studies demonstrate its efficacy in achieving and maintaining castrate levels of testosterone, with some evidence suggesting greater potency in reaching very low testosterone levels compared to other agonists like Goserelin and Leuprolide. For researchers and drug development professionals, the choice of an LHRH agonist may depend on the specific therapeutic goal, the desired level of testosterone suppression, and the clinical context. The experimental protocols and signaling pathway information provided in this guide offer a framework for further investigation and comparative analysis of these important therapeutic agents.
References
- 1. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Trp-6-LH-RH treatment of advanced prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An oriented phase-II trial of D-Trp6-LH-RH in patients with prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between nafarelin acetate and D-Trp6-LHRH for temporary pituitary suppression in in vitro fertilization (IVF) patients: a prospective crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined long-term treatment with an LHRH agonist and a pure antiandrogen blocks androgenic influence in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for (Trp6)-LHRH
Ensuring the safe and compliant disposal of synthetic peptides like (Trp6)-LHRH, a potent LHRH agonist also known as Triptorelin, is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides comprehensive, step-by-step procedures for the handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Before commencing any disposal process, it is imperative to consult your institution's specific Safety Data Sheet (SDS) and to contact your Environmental Health & Safety (EHS) department for guidance on local and federal regulations.[1][2] All peptide waste should be treated as hazardous laboratory chemical waste.[3]
Immediate Safety Protocols
When handling this compound, especially during disposal procedures, appropriate Personal Protective Equipment (PPE) is mandatory. This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A buttoned lab coat provides a necessary barrier against skin contact.
All handling of this compound waste should be conducted in a designated, well-ventilated area or within a chemical fume hood to prevent inhalation of any aerosols or dust.[4]
Step-by-Step Disposal Procedures
The correct disposal method for this compound depends on whether the waste is in a liquid or solid form.
Liquid Waste Disposal
Liquid waste includes unused this compound solutions and contaminated aqueous solutions. Direct drain disposal is not recommended without prior inactivation and neutralization, and is subject to local regulations.
-
Inactivation: The first step is to chemically deactivate the peptide. This can be achieved by adding the liquid peptide waste to an inactivation solution in a designated chemical fume hood. A common practice is to use a 1:10 ratio of waste to inactivation solution.[5]
-
Neutralization: If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.[5][6] This should be done by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions).[5]
-
Final Disposal: After inactivation and neutralization, and only with explicit approval from your institution's EHS department, the solution may be permissible for drain disposal with copious amounts of water.[5] Otherwise, it should be collected in a clearly labeled hazardous waste container for pickup by a certified waste management service.[3][5]
Solid Waste Disposal
Solid waste contaminated with this compound includes items such as:
-
Empty vials
-
Pipette tips
-
Contaminated gloves and other PPE
-
Weighing papers
-
Segregation: All solid waste contaminated with this compound must be segregated from regular trash.[1][5]
-
Collection: Collect these materials in a clearly labeled, leak-proof hazardous waste container.[5][7]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, separate from incompatible materials.[5]
-
Pickup: Arrange for the disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
Quantitative Data for Decontamination Methods
The following table summarizes key quantitative parameters for common chemical decontamination methods for peptide toxins.
| Decontamination Reagent | Concentration | Minimum Contact Time | Neutralization pH Range |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration | 20-60 minutes[5] | 5.5 - 9.0[5][6] |
| Sodium Hydroxide (NaOH) | 1 M[5] | Varies; follow institutional protocol | 5.5 - 9.0[5][6] |
| Hydrochloric Acid (HCl) | 1 M[5] | Varies; follow institutional protocol | 5.5 - 9.0[5][6] |
Experimental Protocols and Workflows
Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. my.alfred.edu [my.alfred.edu]
- 6. uwb.edu [uwb.edu]
- 7. Decapeptyl® SR (triptorelin) - Dosing & Administration [decapeptyl.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
